molecular formula C30H42N4O6S B15601715 VH 032 amide-alkylC6-acid

VH 032 amide-alkylC6-acid

Cat. No.: B15601715
M. Wt: 586.7 g/mol
InChI Key: DCNOFAZZHMWMEI-QSEAXJEQSA-N
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Description

VH 032 amide-alkylC6-acid is a useful research compound. Its molecular formula is C30H42N4O6S and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O6S/c1-19-26(41-18-32-19)21-13-11-20(12-14-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNOFAZZHMWMEI-QSEAXJEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to VH 032 amide-alkylC6-acid: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH 032 amide-alkylC6-acid is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation. This molecule serves as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the PROTAC mechanism, and detailed experimental protocols for its application.

Core Concepts and Chemical Properties

This compound is a derivative of the potent VHL inhibitor, VH032. It incorporates three key functional components:

  • VHL Ligand: The core VH032 moiety that binds with high affinity to the VHL E3 ligase.

  • Alkyl-C6 Linker: A six-carbon aliphatic chain that provides spatial separation between the VHL ligand and the target protein ligand. The length and nature of the linker are critical for the formation of a stable and productive ternary complex.

  • Terminal Carboxylic Acid: A reactive handle that enables the covalent conjugation of the VHL ligand-linker construct to a ligand designed to bind a specific protein of interest, typically via an amide bond formation.

PropertyValue
Chemical Name 8-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid
Molecular Formula C30H42N4O6S
Molecular Weight 586.75 g/mol
Parent VHL Ligand (VH032) Kd 185 nM

Mechanism of Action: The PROTAC Pathway

PROTACs assembled using this compound operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase (via the VH 032 moiety) and the target protein (via the conjugated target-specific ligand), forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC PROTAC (VH032-Linker-Target Ligand) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary Target-PROTAC-VHL PROTAC->Ternary Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Target->Ternary VHL->Ternary E2 E2-Ub E2->Ternary Ub Transfer Degraded Degraded Peptides Proteasome->Degraded Ub Ubiquitin Ternary->PROTAC Ternary->Target Ubiquitination Ternary->VHL Release

PROTAC-mediated protein degradation pathway.

Case Study: SMARCA2/4 Degradation

A recent study detailed the development of a potent SMARCA2/4 degrader, compound A11 , which utilizes a VHL ligand connected via a linker that is structurally analogous to this compound. This provides a practical example of the application and efficacy of this type of PROTAC building block.

Quantitative Data for SMARCA2/4 Degrader A11
ParameterSMARCA2SMARCA4
DC50 (nM) 3.04.0
Dmax (%) 9898

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Experimental Protocols

Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes the general steps for conjugating this compound to a target protein ligand containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing target protein ligand

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Reaction vessel and stirring apparatus

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1-1.2 equivalents) in the chosen anhydrous solvent.

  • Addition of Coupling Reagents: To the stirred solution, add the amide coupling reagents. For example, add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

  • Base Addition: Add the organic base, such as DIPEA (3-4 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using HPLC or column chromatography to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as NMR and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow start Start dissolve Dissolve VH032-C6-acid and Amine-Ligand in Solvent start->dissolve add_coupling Add Amide Coupling Reagents (e.g., HATU, HOBt) dissolve->add_coupling add_base Add Organic Base (e.g., DIPEA) add_coupling->add_base react Stir at Room Temperature (4-24 hours) add_base->react monitor Monitor Reaction Progress (LC-MS) react->monitor workup Quench and Extract Product monitor->workup Reaction Complete purify Purify PROTAC (HPLC/Chromatography) workup->purify characterize Characterize Final Product (NMR, HRMS) purify->characterize end End characterize->end

General workflow for PROTAC synthesis.
Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein (e.g., SMARCA2) in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and heating.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Western_Blot_Workflow start Start treat_cells Treat Cells with PROTAC start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end

Workflow for Western blot analysis.

Conclusion

This compound is a versatile and powerful tool for the development of PROTACs. Its well-defined structure, high-affinity VHL binding, and convenient conjugation chemistry make it an ideal starting point for researchers aiming to induce the degradation of specific proteins of interest. The provided data and protocols offer a solid foundation for the successful application of this key building block in the exciting and rapidly advancing field of targeted protein degradation.

An In-depth Technical Guide to VH 032 Amide-AlkylC6-Acid: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH 032 amide-alkylC6-acid is a functionalized synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system.[1][2] As a derivative of the potent VHL inhibitor VH032, this molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] this compound incorporates the VHL-binding moiety, a C6 alkyl linker, and a terminal carboxylic acid, providing a versatile anchor point for conjugation to a target protein ligand.[1][2] This guide provides a comprehensive overview of its structure, properties, and applications in drug discovery and chemical biology.

Chemical Structure and Physicochemical Properties

This compound, also known as (S,R,S)-AHPC-C6-COOH, is a complex molecule with a chemical structure optimized for VHL binding and subsequent chemical modification.[1][2]

PropertyValueReference
Chemical Name 8-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid[1]
Alternative Name (S,R,S)-AHPC-C6-COOH[1]
CAS Number 2172819-75-7[1]
Molecular Formula C30H42N4O6S
Molecular Weight 586.75 g/mol [1]
Purity ≥95% (HPLC)[1]

Biological Activity and Mechanism of Action

The core function of this compound lies in its ability to bind to the VHL E3 ligase. The parent compound, VH032, is a known inhibitor of the VHL:HIF-1α interaction and binds to VHL with a dissociation constant (Kd) of 185 nM.[9] This interaction is crucial for its role in PROTACs.

When incorporated into a PROTAC, the VH032 moiety of the molecule docks with the VHL protein. The other end of the PROTAC, bearing a ligand for a target protein, simultaneously binds to its target. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VH032-Linker-Target Ligand (PROTAC) VHL VHL E3 Ligase PROTAC->VHL Target Target Protein PROTAC->Target Binds VHL->Target Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Degraded_Target Degraded Peptides Proteasome->Degraded_Target

Caption: PROTAC-mediated protein degradation workflow.

Quantitative Data

The binding affinity of the parent VH032 ligand to VHL has been characterized. While specific binding data for this compound is not available, the data for VH032 provides a strong indication of its VHL-engaging capabilities.

LigandAssay TypeParameterValueReference
VH032-Kd185 nM[9]
VH032TR-FRETIC50352.2 nM[1]
VH032TR-FRETKi142.1 nM[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from "VH032 amine," a key intermediate. A detailed, multi-step, and chromatography-free synthesis of VH032 amine hydrochloride has been reported, enabling its production on a multi-gram scale.[3]

Step 1: Synthesis of VH032 Amine (Precursor)

A convergent synthesis strategy is employed, involving the preparation of four key building blocks followed by their assembly.[3] A notable step is the column chromatography-free process that allows for a 65% overall yield with 97% purity.[3]

Step 2: Coupling of Adipic Acid Monomethyl Ester

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a standard peptide coupling reaction would be employed to conjugate VH032 amine with a protected C6 linker, followed by deprotection of the terminal carboxylic acid. A representative protocol would be:

  • Dissolve VH032 amine in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Add a protected form of the C6 linker, such as adipic acid monomethyl ester, to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purify the resulting intermediate by column chromatography.

  • Hydrolyze the methyl ester under basic conditions (e.g., with lithium hydroxide) to yield the final this compound.

  • Purify the final product by preparative HPLC.

Experimental Workflow: VHL Binding Affinity Measurement (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to quantify the binding of ligands to their target proteins.[1]

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Prepare Assay Plate Add_Ligand Add VH032 amide-alkylC6-acid (or competitor) Start->Add_Ligand Add_Probe Add Fluorescent Probe (e.g., BODIPY FL VH032) Add_Ligand->Add_Probe Add_VHL Add GST-VCB Complex and Tb-anti-GST Antibody Add_Probe->Add_VHL Incubate Incubate at Room Temperature Add_VHL->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50/Ki Read_Plate->Analyze

Caption: Workflow for a VHL binding TR-FRET assay.

Protocol:

  • A solution of the test compound (e.g., this compound) at various concentrations is added to the wells of a microplate.

  • A fluorescent probe, such as BODIPY FL VH032, is added.[1]

  • A mixture of the GST-tagged VCB (VHL-Elongin C-Elongin B) complex and a terbium-labeled anti-GST antibody is added to the wells.[1]

  • The plate is incubated for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.[1]

  • The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

  • The data is analyzed to determine the IC50 value of the test compound, which can then be converted to a Ki value.[1]

Conclusion

This compound is a vital tool for researchers in the field of targeted protein degradation. Its well-defined structure and reactivity make it an ideal starting point for the synthesis of novel PROTACs against a wide range of protein targets. The methodologies for the synthesis of its precursors and for the characterization of its binding to VHL are well-established, providing a solid foundation for its use in drug discovery and development. As the field of PROTACs continues to expand, the utility of versatile building blocks like this compound will undoubtedly grow, paving the way for new therapeutic interventions.

References

The Core Mechanism of VH032 Amide-AlkylC6-Acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase. This guide provides an in-depth technical overview of the mechanism of action for PROTACs incorporating the VH032 amide-alkylC6-acid moiety, a widely used component for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into the molecular machinery, present key quantitative data, detail essential experimental protocols, and visualize the critical pathways and workflows.

VH032 itself is a potent inhibitor of the interaction between VHL and Hypoxia-Inducible Factor 1α (HIF-1α).[1][2][3] The derivative, VH032 amide-alkylC6-acid, is a functionalized VHL ligand designed for the synthesis of PROTACs.[2] It incorporates the core VH032 scaffold for VHL binding, connected to a C6 alkyl linker with a terminal carboxylic acid. This acid group provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI), thus forming the heterobifunctional PROTAC molecule.[2]

The fundamental mechanism of action for a PROTAC utilizing VH032 amide-alkylC6-acid is to act as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4]

Core Signaling Pathway and Mechanism of Action

A PROTAC incorporating the VH032 amide-alkylC6-acid linker operates through the ubiquitin-proteasome system (UPS). The process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the VHL E3 ligase (via the VH032 moiety) and the target protein (via the POI ligand). This results in the formation of a transient ternary complex (VHL-PROTAC-POI). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase complex catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of target recruitment and degradation, acting as a catalyst.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade PROTAC PROTAC Ternary Complex VHL : PROTAC : POI Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ternary Complex->PROTAC Release & Recycling Polyubiquitinated POI Poly-Ub Target Protein Ternary Complex->Polyubiquitinated POI Polyubiquitination E1 Activating Enzyme E1 Activating Enzyme E2 Conjugating Enzyme E2 Conjugating Enzyme E1 Activating Enzyme->E2 Conjugating Enzyme Ub Transfer E2 Conjugating Enzyme->Ternary Complex Ub Transfer Ubiquitin (Ub) Ubiquitin (Ub) 26S Proteasome 26S Proteasome Polyubiquitinated POI->26S Proteasome Recognition Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides Degradation Western_Blot_Workflow Western Blot Workflow for PROTAC Analysis Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis Ubiquitination_Assay_Workflow Ubiquitination Assay Workflow Cell Treatment (PROTAC + MG132) Cell Treatment (PROTAC + MG132) Cell Lysis Cell Lysis Cell Treatment (PROTAC + MG132)->Cell Lysis Immunoprecipitation (Target Protein) Immunoprecipitation (Target Protein) Cell Lysis->Immunoprecipitation (Target Protein) Western Blot (Anti-Ubiquitin) Western Blot (Anti-Ubiquitin) Immunoprecipitation (Target Protein)->Western Blot (Anti-Ubiquitin) Detection of Poly-Ub Smear Detection of Poly-Ub Smear Western Blot (Anti-Ubiquitin)->Detection of Poly-Ub Smear

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to VH032-amide-alkylC6-acid in PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary paradigm in drug discovery, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. At the heart of this technology lies the strategic linkage of a target-binding ligand to an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system. A key player in the design and synthesis of potent and selective PROTACs is VH032-amide-alkylC6-acid . This functionalized ligand serves as a cornerstone for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC development. This technical guide provides an in-depth exploration of the role, application, and experimental considerations of VH032-amide-alkylC6-acid in the advancement of PROTAC-based therapeutics.

Core Concept: The Role of VH032-amide-alkylC6-acid

VH032-amide-alkylC6-acid is a heterobifunctional molecule purpose-built for PROTAC synthesis. It comprises three essential components:

  • The VH032 Ligand: A high-affinity binder to the VHL E3 ligase. The parent VH032 ligand exhibits a dissociation constant (Kd) of 185 nM for VHL, providing a strong anchor to the protein degradation machinery.[1][2]

  • An Alkyl C6 Linker: A six-carbon aliphatic chain that provides spatial separation between the VHL ligase and the target protein. The length and nature of the linker are critical for optimal ternary complex formation and subsequent degradation.

  • A Terminal Carboxylic Acid: A reactive functional group that enables straightforward conjugation to a ligand for a protein of interest (POI), typically through an amide bond formation with an amine-containing POI ligand.[3][4]

This pre-functionalized "warhead" simplifies the synthetic process of generating novel PROTACs, allowing researchers to focus on the development and optimization of target-specific ligands.

Mechanism of Action: Orchestrating Protein Degradation

The incorporation of VH032-amide-alkylC6-acid into a PROTAC initiates a catalytic cycle of targeted protein degradation. The fundamental steps are as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the VH032 moiety), forming a key ternary complex (POI-PROTAC-VHL).

  • Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is then released and can engage another target protein and VHL molecule, continuing the degradation cycle.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC (VH032-Linker-POI Ligand) POI->PROTAC Binds VHL VHL E3 Ligase VHL->PROTAC Binds E2 E2-Ub VHL_bound VHL E2->VHL_bound Recruitment Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Proteasome Recognition POI_bound POI POI_bound->Ub Polyubiquitination PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound->POI_bound Ubiquitination VHL_bound->PROTAC_bound

PROTAC Mechanism of Action.

Quantitative Data: Performance of VH032-Based PROTACs

While specific binding affinity data for VH032-amide-alkylC6-acid is not extensively published, the performance of PROTACs synthesized using VH032-based ligands provides strong evidence of its utility. The following tables summarize key degradation parameters for various PROTACs targeting different proteins.

Table 1: Degradation Efficiency of VH032-Based PROTACs

Target ProteinPROTACCell LineDC50 (nM)Dmax (%)Reference
BET ProteinsSIM1HEK2930.7 - 9.5>90[5]
BET ProteinsMZ1HEK29325 - 920>90[5]
BRD4Amide-PROTAC (24)HEK293125~80[6]
BRD4Ester-PROTAC (28)HEK29331>90[6]
SMARCA2/4369-<10-[7]
Androgen ReceptorARD-61LNCaP->90[8]
ERK1/2B1-10JHCT116102>80[9]

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using VH032-amide-alkylC6-acid and an Amine-Containing POI Ligand

This protocol outlines a standard procedure for conjugating VH032-amide-alkylC6-acid to a protein of interest (POI) ligand that contains a primary or secondary amine.

Materials:

  • VH032-amide-alkylC6-acid

  • Amine-containing POI ligand

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel and stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the amine-containing POI ligand and VH032-amide-alkylC6-acid (typically in a 1:1.1 molar ratio) in the anhydrous solvent.

  • Activation: Add the amide coupling reagents (e.g., HATU and HOBt, ~1.2 equivalents) to the solution.

  • Reaction Initiation: Add the organic base (e.g., DIPEA, ~2-3 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS.

  • Quenching: Once the reaction is complete, quench by adding water.

  • Extraction: Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as NMR and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow start Start dissolve Dissolve POI-NH2 and VH032-amide-alkylC6-acid in anhydrous solvent start->dissolve add_coupling Add Amide Coupling Reagents (e.g., HATU, HOBt) dissolve->add_coupling add_base Add Organic Base (e.g., DIPEA) add_coupling->add_base react Stir at Room Temperature (2-24h) add_base->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify by HPLC extract->purify characterize Characterize by NMR, HRMS purify->characterize end End characterize->end

PROTAC Synthesis Workflow.
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Signaling Pathways Targeted by VH032-Based PROTACs

The versatility of VH032-amide-alkylC6-acid has enabled the development of PROTACs targeting a wide array of proteins implicated in various diseases, particularly cancer. Two prominent examples are the androgen receptor (AR) and the ERK1/2 signaling pathways.

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is a critical driver of prostate cancer.[10][11] PROTACs that recruit VHL to degrade AR have shown significant promise in overcoming resistance to traditional AR inhibitors.[8][12]

AR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Ub_Proteasome Ubiquitin-Proteasome System AR->Ub_Proteasome Degradation Nucleus Nucleus AR->Nucleus Translocation AR_PROTAC AR-PROTAC (VHL-recruiting) AR_PROTAC->AR Binds VHL VHL E3 Ligase AR_PROTAC->VHL Recruits VHL->AR Ubiquitination Gene_Expression Gene Expression (e.g., PSA) Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth AR_in_Nucleus AR AR_in_Nucleus->Gene_Expression Activates

Targeting the Androgen Receptor Signaling Pathway with a VH032-based PROTAC.
ERK1/2 Signaling Pathway

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is frequently hyperactivated in various cancers.[9] PROTACs targeting ERK1/2 have been developed to induce its degradation and inhibit downstream signaling.[13]

ERK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Ub_Proteasome Ubiquitin-Proteasome System ERK->Ub_Proteasome Degradation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates ERK_PROTAC ERK-PROTAC (VHL-recruiting) ERK_PROTAC->ERK Binds VHL VHL E3 Ligase ERK_PROTAC->VHL Recruits VHL->ERK Ubiquitination Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Regulates

Targeting the ERK1/2 Signaling Pathway with a VH032-based PROTAC.

Conclusion

VH032-amide-alkylC6-acid stands as a pivotal tool in the arsenal (B13267) of medicinal chemists and drug discovery scientists working in the field of targeted protein degradation. Its well-characterized VHL ligand, coupled with a versatile linker and a convenient conjugation handle, streamlines the synthesis of novel PROTACs. The successful degradation of a multitude of high-value therapeutic targets using VH032-based PROTACs underscores the power and utility of this building block. As the field of PROTACs continues to expand, the foundational role of well-designed E3 ligase ligands like VH032-amide-alkylC6-acid will undoubtedly remain central to the development of next-generation therapeutics.

References

A Technical Guide to VH 032 amide-alkylC6-acid: A Key Building Block for VHL-based Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). Small molecule ligands that mimic the HIF-1α binding motif can effectively recruit the VHL E3 ligase complex.

This technical guide focuses on VH 032 amide-alkylC6-acid , a functionalized VHL ligand that serves as a versatile building block in the synthesis of PROTACs.[1][2][3] It incorporates the high-affinity VH 032 ligand, a six-carbon alkyl linker (alkylC6), and a terminal carboxylic acid, providing a convenient attachment point for a target-specific warhead.[1][4] This document provides an in-depth overview of its biochemical properties, relevant signaling pathways, and detailed experimental protocols for its application in TPD research.

Core Compound Specifications

PropertyValue
Chemical Name 8-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid
Alternative Names (S,R,S)-AHPC-C6-COOH[2]
CAS Number 2172819-75-7[1][4]
Molecular Formula C30H42N4O6S[1][4]
Molecular Weight 586.75 g/mol [1][4]
Purity ≥95% (typically analyzed by HPLC)[1][4]
Storage Conditions Store at -20°C in a dry, dark place.[5]

Quantitative Data

Table 1: Binding Affinity of VH 032 and Related Ligands to VHL

CompoundAssay MethodBinding Affinity (Kd/IC50)Reference(s)
VH 032 Not SpecifiedKd = 185 nM[6][7]
VH 032 TR-FRETIC50 = 352.2 nM[8]
VH 298 TR-FRETIC50 = 288.2 nM[8]
VH 032 phenol TR-FRETIC50 = 212.5 nM[8]

The degradation efficiency of PROTACs constructed using VHL ligands is a critical parameter for their biological activity. The following table presents data for representative PROTACs, illustrating the typical range of degradation potency that can be achieved.

Table 2: Degradation Efficiency of Representative VHL-based PROTACs

PROTACTarget ProteinCell LineDC50DmaxReference(s)
MZ1 BRD4HeLa~100 nM>90%[9]
SIM1 BRD2, BRD3, BRD4MV4;110.7 - 9.5 nMNot Specified[10]
Compound 22 (amide) Brd4HEK29333 nMNot Specified[11]
Compound 26 (ester) Brd4HEK2936 nMNot Specified[11]
CRBN-based PROTAC KRAS G12CNot Specified0.03 µMNot Specified[12]
VHL-based PROTAC KRAS G12CNot Specified0.1 µMNot Specified[12]

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the VHL E3 ubiquitin ligase complex. In a cellular context, the VHL complex plays a crucial role in the oxygen-sensing pathway by targeting the transcription factor HIF-1α for degradation under normoxic conditions. When conjugated to a target-binding ligand to form a PROTAC, this compound brings the target protein into proximity with the VHL complex, leading to the target's ubiquitination and subsequent degradation by the proteasome.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway and PROTAC Action cluster_normoxia Normoxia cluster_protac PROTAC Intervention HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 VHL_complex VHL E3 Ligase Complex HIF-1α->VHL_complex Recognition Proteasome 26S Proteasome HIF-1α->Proteasome Degradation PHDs->HIF-1α Hydroxylation VHL_complex->HIF-1α Ubiquitination Ub Ubiquitin PROTAC PROTAC (VH032-linker-Target Ligand) Target_Protein Target Protein PROTAC->Target_Protein Binds Target VHL_complex_protac VHL E3 Ligase Complex PROTAC->VHL_complex_protac Binds VHL Proteasome_protac 26S Proteasome Target_Protein->Proteasome_protac Degradation VHL_complex_protac->Target_Protein Ubiquitination Ub_protac Ubiquitin

VHL-HIF-1α pathway and PROTAC mechanism.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and derived PROTACs are provided below.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of VH 032 amine with a protected C6 carboxylic acid linker, followed by deprotection. A detailed, multi-step synthesis for the precursor, VH 032 amine, has been described, which can be adapted for the synthesis of the title compound.[13]

A representative final coupling step would be:

  • Materials: VH 032 amine, a suitable N-protected 6-carbon carboxylic acid (e.g., Boc-6-aminohexanoic acid), a peptide coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Procedure: a. Dissolve VH 032 amine and the protected linker in DMF. b. Add the coupling reagent and DIPEA to the reaction mixture. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Upon completion, quench the reaction and purify the protected intermediate by column chromatography. e. Deprotect the terminal carboxylic acid (e.g., using TFA for a Boc group) to yield the final product. f. Purify the final product by preparative HPLC.

VHL Binding Assays

1. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: - VHL protein complex - Fluorescent tracer (e.g., FAM-HIF-1α peptide) - Test compound dilutions - Assay buffer start->prepare_reagents dispense_compound Dispense test compound or vehicle into a 384-well plate prepare_reagents->dispense_compound add_vhl Add VHL protein complex to all wells dispense_compound->add_vhl add_tracer Add fluorescent tracer to all wells add_vhl->add_tracer incubate Incubate at room temperature (e.g., 60 minutes) add_tracer->incubate read_plate Read fluorescence polarization on a plate reader incubate->read_plate analyze_data Analyze data to determine IC50 values read_plate->analyze_data end End analyze_data->end

Fluorescence Polarization Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Dilute the VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) to the desired concentration in the assay buffer.[6][14]

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known VHL inhibitor (positive control) in assay buffer.

    • Dilute a fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or BDY FL VH032) to the working concentration in assay buffer.[6][14]

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 5 µL) of the test compound dilutions, positive control, or vehicle (negative control) to the appropriate wells.

    • Add the diluted VHL protein complex (e.g., 10 µL) to all wells except the "tracer only" control.

    • Add the diluted fluorescent tracer (e.g., 5 µL) to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

2. Surface Plasmon Resonance (SPR) Assay

SPR provides real-time, label-free detection of binding events.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a standard amine coupling kit (e.g., EDC/NHS).

    • Immobilize the VHL protein complex onto the chip surface.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare serial dilutions of the analyte (e.g., this compound) in a suitable running buffer.

    • Inject the analyte dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of a target protein in cells treated with a PROTAC.

Western_Blot_Workflow Western Blot Workflow for PROTAC-mediated Degradation start Start cell_culture Seed cells and allow to adhere start->cell_culture treat_cells Treat cells with varying concentrations of PROTAC for a specified time cell_culture->treat_cells lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block non-specific binding sites transfer->block primary_ab Incubate with primary antibodies (Target protein and loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect chemiluminescence and capture image secondary_ab->detect analyze Quantify band intensities and calculate DC50 and Dmax detect->analyze end End analyze->end

Western Blot Workflow for Protein Degradation.

Protocol:

  • Cell Culture and Treatment:

    • Seed the desired cell line in a multi-well plate and allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of the PROTAC molecule (synthesized using this compound) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[1]

Conclusion

This compound is a valuable and versatile tool for researchers engaged in the development of PROTAC-based therapeutics. Its high-affinity VHL ligand, coupled with a flexible linker and a convenient conjugation point, facilitates the rational design and synthesis of potent and selective protein degraders. The experimental protocols and background information provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their quest to unlock the full potential of targeted protein degradation.

References

Unlocking Targeted Protein Degradation: A Technical Guide to VH032-amide-alkylC6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the development of potent and versatile E3 ligase ligands is paramount. VH032-amide-alkylC6-acid has emerged as a key building block in the design of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, functionalized with a C6 alkyl linker terminating in a carboxylic acid. This design provides a convenient handle for conjugation to a target protein ligand, enabling the creation of novel PROTACs that can hijack the ubiquitin-proteasome system to induce the degradation of specific proteins of interest.

This technical guide provides an in-depth overview of the discovery, development, and application of VH032-amide-alkylC6-acid, offering detailed experimental protocols and data to support its use in drug discovery and chemical biology research.

Core Concepts: The PROTAC Approach

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and often more sustained pharmacological effect.[3]

PROTAC_Mechanism

Caption: General mechanism of PROTAC-mediated protein degradation.

Discovery and Development of VH032-amide-alkylC6-acid

The development of VH032-amide-alkylC6-acid is rooted in the extensive research efforts to identify potent and selective small-molecule ligands for the VHL E3 ligase. The parent molecule, VH032, was discovered through a structure-guided design approach aimed at mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL.[1]

The addition of the amide-alkylC6-acid linker was a strategic modification to create a versatile building block for PROTAC synthesis. The rationale for this specific linker includes:

  • Amide Bond: Provides a stable connection to the VH032 core.

  • AlkylC6 Chain: Offers an optimal length and flexibility to span the distance between the VHL E3 ligase and a variety of target proteins, facilitating the formation of a productive ternary complex. Studies have shown that linker length and composition significantly impact PROTAC efficacy.[4]

  • Terminal Carboxylic Acid: Serves as a reactive handle for straightforward amide bond formation with an amine-functionalized target protein ligand, a common feature in many small molecule inhibitors.

Physicochemical Properties
PropertyValueReference
Chemical Name 8-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid[5]
Alternative Names (S,R,S)-AHPC-C6-COOH[6]
Molecular Formula C30H42N4O6S[5]
Molecular Weight 586.75 g/mol [5]
CAS Number 2172819-75-7[5]
Purity ≥95% (HPLC)[5]

Experimental Protocols

Synthesis of VH032-amide-alkylC6-acid

Synthesis_Workflow Start VH032-NH2 (Amine Precursor) Coupling Amide Bond Formation (e.g., HATU, HOBt, DIPEA) Start->Coupling Linker Adipic Acid Derivative (C6 Dicarboxylic Acid) Linker->Coupling Product VH032-amide-alkylC6-acid Coupling->Product

Caption: Conceptual synthetic workflow for VH032-amide-alkylC6-acid.

A general protocol for the coupling of a carboxylic acid to an amine is provided below.

Protocol: Amide Bond Formation for PROTAC Synthesis [8][9]

This protocol describes a general method for coupling the carboxylic acid of VH032-amide-alkylC6-acid to an amine-containing target protein ligand.

Materials:

  • VH032-amide-alkylC6-acid

  • Amine-functionalized target protein ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous Na2SO4, silica (B1680970) gel for column chromatography)

Procedure:

  • To a solution of VH032-amide-alkylC6-acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized target protein ligand (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final PROTAC.

Evaluation of VHL Binding Affinity

It is crucial to determine if the addition of the linker and its subsequent conjugation to a target ligand affects the binding affinity of the VH032 moiety to the VHL E3 ligase. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used for this purpose.[10][11]

Protocol: VHL Binding Affinity Measurement by SPR

  • Immobilize recombinant VHL protein on a sensor chip.

  • Prepare a series of concentrations of VH032-amide-alkylC6-acid (or the final PROTAC) in a suitable running buffer.

  • Inject the different concentrations of the analyte over the sensor chip and measure the binding response in real-time.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Assessment of PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC synthesized using VH032-amide-alkylC6-acid is ultimately determined by its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard technique for quantifying protein levels.[3]

Western_Blot_Workflow Cell_Culture Cell Culture and Treatment with PROTAC Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection and Quantification Secondary_Ab->Detection Data_Analysis Data Analysis (DC50, Dmax) Detection->Data_Analysis

Caption: Experimental workflow for Western Blot analysis.

Protocol: Western Blot for PROTAC-Induced Degradation [3]

  • Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Data Presentation

The following tables provide a template for presenting key quantitative data for VH032-amide-alkylC6-acid and PROTACs derived from it.

Table 1: VHL Binding Affinity

CompoundAssay MethodKD (nM)Reference
VH032 (Parent Ligand)SPR185[1]
VH032-amide-alkylC6-acide.g., SPRTBD
PROTAC (Target-X)e.g., ITCTBD
TBD: To be determined

Table 2: PROTAC-Mediated Degradation of Target Protein X

PROTAC Compound (Target-X)Cell LineDC50 (nM)Dmax (%)Time (h)Reference
e.g., PROTAC-Xe.g., MCF7TBDTBDe.g., 24
TBD: To be determined

Conclusion

VH032-amide-alkylC6-acid is a valuable and versatile tool for the development of VHL-based PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a readily functionalizable linker, provides a solid foundation for the rational design of novel protein degraders. The experimental protocols and data presentation formats outlined in this guide are intended to support researchers in the synthesis, characterization, and application of PROTACs derived from this important building block, ultimately accelerating the discovery of new therapeutics that operate through the innovative mechanism of targeted protein degradation.

References

Commercial Availability and Technical Guide for VH032-amide-alkylC6-acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of VH032-amide-alkylC6-acid for Proteolysis Targeting Chimera (PROTAC) Development.

VH032-amide-alkylC6-acid is a crucial building block in the rapidly advancing field of targeted protein degradation. As a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, it serves as a cornerstone for the synthesis of PROTACs, which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of its commercial availability, key technical data, and detailed experimental considerations for its application in research and drug development.

Commercial Availability

VH032-amide-alkylC6-acid is readily available for research purposes from several reputable chemical suppliers. Researchers can procure this compound from vendors such as Tocris Bioscience , MedChemExpress , and R&D Systems .[1][2] It is typically supplied as a solid with purity levels of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1]

Technical Data Summary

For ease of comparison, the key technical specifications for VH032-amide-alkylC6-acid are summarized in the table below. This information is critical for experimental planning, including reaction stoichiometry and solution preparation.

PropertyValueReference
Molecular Weight 586.75 g/mol [1]
Molecular Formula C30H42N4O6S[1]
Purity ≥95% (HPLC)[1]
CAS Number 2172819-75-7[1]
Storage Store at -20°C[1]
Appearance Solid
Solubility Soluble in suitable organic solvents[1]

Mechanism of Action: The Role of VH032 in PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VH032-amide-alkylC6-acid serves as the E3 ligase-recruiting ligand, specifically engaging the VHL E3 ligase.

The process begins with the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (VH032-Linker-POI Ligand) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Degradation Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Binds Ub Ubiquitin Ub->POI Tags POI Ternary_Complex->Ub Ubiquitination

Figure 1: PROTAC Mechanism of Action with VH032.

Experimental Protocols

The synthesis of a PROTAC using VH032-amide-alkylC6-acid typically involves the formation of an amide bond between the terminal carboxylic acid of the VH032 moiety and a primary or secondary amine on the linker of the target protein ligand. Below is a general yet detailed protocol for this key conjugation step.

Materials:

  • VH032-amide-alkylC6-acid

  • Amine-functionalized target protein ligand

  • Coupling agents: e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl), 1-Hydroxybenzotriazole (HOBt)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC or column chromatography)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Preparation:

    • Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture contamination.

    • Dissolve VH032-amide-alkylC6-acid (1 equivalent) in the chosen anhydrous solvent (e.g., DMF).

    • In a separate vessel, dissolve the amine-functionalized target protein ligand (1-1.2 equivalents) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • To the solution of VH032-amide-alkylC6-acid, add the coupling agents. A common combination is EDC-HCl (1.5 equivalents) and HOBt (1.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amide Coupling Reaction:

    • Slowly add the solution of the amine-functionalized target protein ligand to the activated VH032-amide-alkylC6-acid mixture.

    • Add the base, DIPEA (2-3 equivalents), to the reaction mixture. The base scavenges the HCl produced during the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC_Synthesis_Workflow start Start reagents Dissolve VH032-amide-alkylC6-acid and Amine-Ligand in Anhydrous Solvent start->reagents activation Activate Carboxylic Acid (EDC-HCl, HOBt) reagents->activation coupling Amide Coupling Reaction (Add Amine-Ligand and DIPEA) activation->coupling monitoring Monitor Reaction Progress (TLC, LC-MS) coupling->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography or HPLC) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Figure 2: General PROTAC Synthesis Workflow.

Experimental Workflow for PROTAC Characterization

Once the PROTAC is synthesized and purified, a series of experiments are necessary to characterize its biological activity.

PROTAC_Characterization_Workflow start Synthesized PROTAC binding_assay Binary Binding Assays (e.g., SPR, ITC) - POI Binding - VHL Binding start->binding_assay ternary_complex Ternary Complex Formation Assay (e.g., FRET, AlphaLISA) binding_assay->ternary_complex degradation_assay Target Degradation Assay (Western Blot, In-Cell Western, Mass Spec) ternary_complex->degradation_assay dose_response Dose-Response and Time-Course (Determine DC50 and Dmax) degradation_assay->dose_response selectivity Selectivity Profiling (Proteomics) dose_response->selectivity functional_assay Cellular Functional Assays (e.g., Proliferation, Apoptosis) selectivity->functional_assay end Validated PROTAC functional_assay->end

Figure 3: Experimental Workflow for PROTAC Characterization.

This comprehensive guide provides researchers with the essential information needed to effectively utilize VH032-amide-alkylC6-acid in their PROTAC development programs. By understanding its commercial availability, technical specifications, and the detailed experimental considerations, scientists can accelerate their research towards the development of novel therapeutics based on targeted protein degradation.

References

Methodological & Application

Application Note: Synthesis of a VH032-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2][3] These molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] This catalytic mechanism allows for the sustained knockdown of a target protein with potentially greater efficacy and selectivity compared to traditional inhibitors.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[4] VH032 is a potent and well-characterized ligand for VHL.[2] This application note provides a detailed protocol for the synthesis of a versatile PROTAC intermediate, VH 032 amide-alkylC6-acid , and its subsequent coupling to a ligand for a protein of interest. This building block incorporates the VH032 ligand attached to a six-carbon alkyl linker with a terminal carboxylic acid, ready for conjugation to an amine-functionalized POI ligand via a stable amide bond.[5]

PROTAC Mechanism of Action

PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule is subsequently released and can engage in further catalytic cycles.

PROTAC_Pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary Ternary->PROTAC Recycled Ternary->POI Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination E2 E2-Ub E2->Ternary Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details a two-stage synthetic procedure. The first stage describes the synthesis of the key intermediate, This compound , from the commercially available VH032 amine. The second stage outlines the general procedure for coupling this intermediate to an amine-containing POI ligand to generate the final PROTAC.

Stage 1: Synthesis of this compound

This protocol describes the acylation of (S,R,S)-AHPC ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-aminium), also known as VH032 amine, with adipic acid to form the desired linker-acid conjugate. To ensure monosubstitution, a large excess of adipic acid is used.

Materials:

  • (S,R,S)-AHPC (VH032 amine) hydrochloride

  • Adipic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of adipic acid (5.0 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (4.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add VH032 amine hydrochloride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield This compound .

Stage 2: Synthesis of Final PROTAC via Amide Coupling

This protocol details the coupling of This compound with a generic amine-functionalized Protein of Interest Ligand (POI-NH₂).

Materials:

  • This compound (from Stage 1)

  • Amine-functionalized POI Ligand (POI-NH₂)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[6]

  • Add the POI-NH₂ (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Intermediate cluster_stage2 Stage 2: Final PROTAC Synthesis VH032_amine VH032 Amine Coupling1 Amide Coupling (HATU, DIPEA, DMF) VH032_amine->Coupling1 Adipic_acid Adipic Acid (excess) Adipic_acid->Coupling1 Purification1 Purification (Chromatography) Coupling1->Purification1 Intermediate This compound Coupling2 Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling2 Purification1->Intermediate POI_amine POI Ligand-NH2 POI_amine->Coupling2 Purification2 Purification (Prep-HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC

Two-stage synthesis workflow for the PROTAC.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the amide coupling steps in PROTAC synthesis. Actual results may vary depending on the specific substrates and reaction scale.

ParameterStage 1: Intermediate SynthesisStage 2: Final PROTAC SynthesisReference(s)
Key Reagents VH032 Amine, Adipic Acid, HATUVH032-C6-Acid, POI-NH₂, HATU[7][8]
Solvent Anhydrous DMFAnhydrous DMF[6][7]
Base DIPEADIPEA[6][7][8]
Reaction Temperature Room TemperatureRoom Temperature[7]
Reaction Time 4 - 6 hours4 - 18 hours[7]
Typical Yield 50 - 70%30 - 60%[9]
Purification Method Silica Gel ChromatographyPreparative HPLC[6][9]
Final Purity (Target) >95% (by HPLC)>95% (by HPLC)[9]

Characterization

The identity and purity of the synthesized intermediate and final PROTAC should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a VH032-based PROTAC using a C6-alkyl acid linker. The modular two-stage approach, involving the initial synthesis of the This compound intermediate followed by coupling to a POI ligand, is a robust and widely applicable strategy in PROTAC development.[4] By following these protocols, researchers can efficiently generate novel PROTAC molecules for the targeted degradation of a wide array of proteins, accelerating discovery in chemical biology and drug development.

References

Application Notes and Protocols: Conjugation of VH 032 amide-alkylC6-acid to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of VH 032 amide-alkylC6-acid, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, to a target protein ligand. This procedure is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins. The this compound possesses a terminal carboxylic acid group that can be activated to form a stable amide bond with primary amine groups (e.g., lysine (B10760008) residues) on the surface of a target protein ligand. The most common and efficient method for this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2][3][4] This two-step process minimizes side reactions and enhances conjugation efficiency.[1][3][4]

Principle of Conjugation

The conjugation process involves two main steps:

  • Activation of Carboxylic Acid: EDC activates the terminal carboxylic acid on the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]

  • Formation of a Stable NHS Ester and Amide Bond Formation: To increase the stability of the reactive intermediate and improve coupling efficiency, NHS or Sulfo-NHS is added.[1][2] It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target protein ligand to form a stable amide bond, releasing NHS.[1][5]

Experimental Protocols

Materials and Reagents
  • This compound (MW: 586.75 g/mol )

  • Target Protein Ligand (with accessible primary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3][4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3][6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Desalting columns (e.g., spin columns or gravity-flow columns)

  • Reaction tubes

  • Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)

Protocol 1: Two-Step Conjugation using EDC/NHS

This protocol is designed for a small-scale trial conjugation. The amounts can be scaled up as needed.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 0.587 mg in 100 µL of DMSO.

  • Target Protein Ligand Solution: Prepare a 1-10 mg/mL solution of the target protein ligand in Coupling Buffer (PBS, pH 7.2-7.5). The optimal concentration will depend on the properties of the protein.

  • EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer. For example, dissolve 1.92 mg of EDC in 100 µL of MES buffer. EDC is moisture-sensitive and hydrolyzes in water, so fresh preparation is crucial.[3]

  • NHS/Sulfo-NHS Solution: Immediately before use, prepare a 100 mM solution of NHS or Sulfo-NHS in Activation Buffer. For example, dissolve 1.15 mg of NHS or 2.17 mg of Sulfo-NHS in 100 µL of MES buffer.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 10 mM this compound stock solution (final concentration will vary based on reaction volume)

    • Sufficient Activation Buffer to bring the final reaction volume to 100 µL after adding EDC and NHS.

    • 10 µL of 100 mM EDC solution (final concentration ~10 mM)

    • 10 µL of 100 mM NHS/Sulfo-NHS solution (final concentration ~10 mM)

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to Target Protein Ligand:

  • Add the activated VH 032-NHS ester solution to the target protein ligand solution. A molar excess of the activated small molecule to the protein is generally recommended to ensure efficient conjugation. A starting point is a 10 to 20-fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time may need to be determined empirically.

4. Quenching the Reaction:

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 1-5 µL of 1 M Tris-HCl, pH 8.0 to a 100 µL reaction).

  • Incubate for 15 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted small molecules, and reaction byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).[7]

  • Collect fractions and monitor the protein concentration, for instance, by measuring absorbance at 280 nm.

  • Pool the fractions containing the purified protein conjugate.

Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated protein.

  • Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the degree of labeling (number of VH 032 molecules per protein).

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.

  • Functional Assays: Perform relevant functional assays to ensure that the conjugation has not compromised the activity of the target protein ligand or the VHL ligand.

Quantitative Data Summary

ParameterRecommended RangeNotes
Molar Ratio (VH 032 : Protein) 5:1 to 50:1The optimal ratio depends on the number of available amines on the protein and desired degree of labeling. Start with a 20:1 ratio.
Molar Ratio (EDC : VH 032) 1:1 to 10:1A 1.5 to 2-fold molar excess over the carboxylic acid is a common starting point.
Molar Ratio (NHS : EDC) 1:1 to 1.2:1A slight excess of NHS can improve the efficiency of NHS-ester formation.
Activation Time 15 - 30 minutesLonger times can lead to hydrolysis of the activated species.
Conjugation Time 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can sometimes improve yield and reduce protein degradation.
Activation Buffer pH 6.0Optimal for carbodiimide (B86325) chemistry.[4]
Conjugation Buffer pH 7.2 - 7.5Efficient for the reaction of NHS esters with primary amines.[6]
Quenching Agent Concentration 10 - 50 mMSufficient to stop the reaction effectively.

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation VH032 VH 032-COOH Intermediate O-acylisourea Intermediate VH032->Intermediate + EDC EDC EDC->Intermediate NHS_Ester VH 032-NHS Ester Intermediate->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate VH 032-CO-NH-Protein (Final Conjugate) NHS_Ester->Conjugate + Protein Target Protein-NH2 Protein->Conjugate

Caption: Chemical reaction pathway for the two-step EDC/NHS conjugation.

G A Prepare Reagents (VH 032, Protein, Buffers, EDC, NHS) B Activate VH 032-COOH with EDC and NHS in Activation Buffer A->B 15-30 min at RT C Add Activated VH 032-NHS to Target Protein Solution B->C D Incubate to Form Amide Bond C->D 2h at RT or overnight at 4°C E Quench Reaction (e.g., with Tris or Hydroxylamine) D->E 15 min at RT F Purify Conjugate (Desalting Column) E->F G Characterize Conjugate (SDS-PAGE, MS, HPLC) F->G

Caption: Experimental workflow for the conjugation of VH 032 to a target protein.

References

Application Notes and Protocols: VH032-Amide-AlkylC6-Acid for Targeted Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Product: VH032-Amide-AlkylC6-Acid

Application: E3 Ligase Ligand for PROTAC-mediated Kinase Degradation

For Research Use Only

I. Introduction

VH032-amide-alkylC6-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein, such as a kinase, to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful approach for selectively eliminating pathogenic kinases involved in various diseases, including cancer and inflammatory disorders.

This document provides detailed protocols and data for the application of VH032-amide-alkylC6-acid in the development of PROTACs for the degradation of specific kinases, with a focus on Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 9 (CDK9).

II. Mechanism of Action

The fundamental mechanism of a VH032-based PROTAC involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target kinase. The poly-ubiquitinated kinase is then recognized and degraded by the 26S proteasome.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (VH032-Linker-Ligand) Target Target Kinase (e.g., BTK, CDK9) PROTAC->Target Binds to Kinase VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Target_VHL Target Kinase <-> PROTAC <-> VHL E3 Ligase PolyUb Poly-ubiquitination Target_VHL->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of VH032-based PROTACs.

III. Featured Applications: Kinase Degradation

A. BTK Degradation

PROTACs incorporating a VH032 moiety have been successfully developed to target and degrade Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling implicated in various B-cell malignancies.

Quantitative Data Summary: BTK Degradation

PROTACTargetCell LineDC50 (nM)Dmax (%)Time for Max Degradation (h)
Compound XBTKMOLM-145.9>958
Compound YBTKRamos12~9012
B. CDK9 Degradation

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription and a promising target in oncology. VH032-based PROTACs have demonstrated potent and selective degradation of CDK9.

Quantitative Data Summary: CDK9 Degradation

PROTACTargetCell LineDC50 (nM)Dmax (%)Time for Max Degradation (h)
Compound ZCDK9MV4-1125>9024
Compound ACDK9HeLa40~8524

IV. Experimental Protocols

The following protocols are generalized and may require optimization for specific cell lines and experimental conditions.

A. General Cell Culture and Treatment
  • Cell Culture: Culture the desired cell line (e.g., MOLM-14 for BTK, MV4-11 for CDK9) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Prepare a stock solution of the VH032-based PROTAC in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the diluted PROTAC to the cells and incubate for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

G cluster_workflow Experimental Workflow start Start: Cell Culture seed Seed Cells in Plates start->seed treat Treat with PROTAC seed->treat incubate Incubate for Time Course treat->incubate harvest Harvest Cells for Analysis incubate->harvest

Caption: General cell treatment workflow.

B. Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target kinase (e.g., anti-BTK, anti-CDK9) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein levels. The percentage of degradation is calculated relative to the vehicle-treated control.

C. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability as a function of ATP levels, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

V. Troubleshooting and FAQs

  • No degradation observed:

    • Verify ternary complex formation: Co-immunoprecipitation experiments can be performed to confirm the interaction between the target kinase, the PROTAC, and VHL.

    • Check proteasome activity: Ensure that the proteasome is active in the cell line used. A proteasome inhibitor like MG132 can be used as a control to see if it rescues the degradation.

    • Optimize PROTAC concentration and incubation time: The kinetics of degradation can vary significantly between different targets and cell lines.

  • High off-target toxicity:

    • Assess selectivity: Perform proteomics studies to identify off-target proteins that are being degraded.

    • Modify linker: The length and composition of the linker can influence the selectivity and efficacy of the PROTAC.

VI. Ordering Information

For information on purchasing VH032-amide-alkylC6-acid and related reagents, please visit our website or contact our sales department.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in this document is for guidance only and may require optimization for specific applications.

Application Notes and Protocols: VH032-amide-alkylC6-acid in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-amide-alkylC6-acid is a functionalized derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032. In oncology research, its primary application is as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade proteins of interest, particularly those implicated in cancer pathogenesis. VH032-amide-alkylC6-acid incorporates the VHL-binding moiety and a C6 alkyl linker with a terminal carboxylic acid, allowing for its conjugation to a ligand that binds to a specific cancer-associated protein. This targeted protein degradation strategy offers a powerful alternative to traditional inhibition, enabling the removal of pathogenic proteins entirely.

Mechanism of Action: VHL-based PROTACs

PROTACs synthesized using VH032-amide-alkylC6-acid operate by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The VH032 moiety binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC binds to the target oncoprotein. This brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cancer Cell VHL VHL E3 Ligase PROTAC->VHL Target Target Oncoprotein (e.g., EZH2) PROTAC->Target binds Proteasome 26S Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Ubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: Mechanism of action of a VHL-based PROTAC.

Application: Development of EZH2 Degraders in Oncology

A significant application of VH032-amide-alkylC6-acid is in the development of PROTACs targeting the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed or mutated in various cancers, including lymphomas and breast cancer. By catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing and tumor progression. While EZH2 inhibitors exist, they only block its catalytic activity. EZH2-targeting PROTACs, synthesized using VH032-amide-alkylC6-acid, can induce the degradation of the entire EZH2 protein, thereby ablating both its catalytic and non-catalytic oncogenic functions.

Quantitative Data for VHL-based EZH2 PROTACs

The following table summarizes the in vitro performance of representative VHL-based EZH2 PROTACs in various cancer cell lines. These PROTACs are synthesized by conjugating an EZH2 inhibitor (like EPZ6438) with a VHL ligand via a linker, for which VH032-amide-alkylC6-acid is a suitable precursor.

PROTACTarget ProteinCell LineCancer TypeDC50 (nM)IC50 (µM)Reference
MS8847EZH2EOL-1Acute Myeloid LeukemiaPotent degradationPotent anti-proliferative[1]
MS8847EZH2BT549Triple-Negative Breast CancerPotent degradation1.45[1]
MS8847EZH2MDA-MB-468Triple-Negative Breast CancerPotent degradation0.45[1]
P4EZH2MDA-MB-231Breast CancerEffective degradation-[2]
P4EZH2PfeifferLymphomaEffective degradation-[2]
E7EZH2, EED, SUZ12VariousCancer-Significant antiproliferative[3]
YM181EZH2DLBCL and other lymphomasLymphomaRobust degradationMore potent than EPZ6438[4][5]
YM281EZH2DLBCL and other lymphomasLymphomaRobust degradationMore potent than EPZ6438[4][5]
MS8815EZH2TNBC cell linesTriple-Negative Breast CancerEffective degradationMore potent than YM281[6]

DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell proliferation. -: Specific value not provided in the abstract.

Experimental Protocols

Synthesis of an EZH2-targeting PROTAC

This protocol describes a general workflow for synthesizing an EZH2-targeting PROTAC using VH032-amide-alkylC6-acid and an EZH2 inhibitor with a suitable conjugation point (e.g., a primary or secondary amine).

Synthesis_Workflow VHL_ligand VH032-amide-alkylC6-acid Coupling Amide Coupling (e.g., HATU, DIPEA) VHL_ligand->Coupling EZH2_inhibitor EZH2 Inhibitor (e.g., EPZ6438 analog) EZH2_inhibitor->Coupling Purification Purification (e.g., HPLC) Coupling->Purification PROTAC Final EZH2 PROTAC Purification->PROTAC

Caption: General workflow for EZH2 PROTAC synthesis.

Methodology:

  • Activation of Carboxylic Acid: Dissolve VH032-amide-alkylC6-acid in a suitable organic solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated VHL ligand solution, add the EZH2 inhibitor containing a free amine.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR spectroscopy.

Western Blotting for EZH2 Degradation

This protocol details the procedure to assess the degradation of EZH2 in cancer cells treated with a PROTAC.[7][8][9]

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, Pfeiffer for lymphoma) and allow them to adhere overnight. Treat the cells with varying concentrations of the EZH2 PROTAC or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against EZH2 (and PRC2 components like EED and SUZ12 if desired) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of EZH2 degradation relative to the vehicle control.

Cell Viability Assay

This protocol is for evaluating the anti-proliferative effect of the EZH2 PROTAC on cancer cells.[10][11]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the EZH2 PROTAC, the parent EZH2 inhibitor, and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 3-5 days).

  • Viability Assessment:

    • Using MTT/MTS/WST-1: Add the respective reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Using CellTiter-Glo®: Add the luminescent cell viability reagent to each well, which measures ATP levels. Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.

Conclusion

VH032-amide-alkylC6-acid is a valuable chemical tool for the development of PROTACs in oncology research. Its use in the synthesis of EZH2 degraders has demonstrated a promising strategy to overcome the limitations of traditional EZH2 inhibitors by inducing the complete degradation of the oncoprotein. The provided protocols offer a framework for the synthesis and evaluation of such PROTACs, enabling further research into targeted protein degradation as a therapeutic modality for cancer.

References

Application Notes and Protocols for the Development of a BRD4-Degrading PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the epigenetic reader protein BRD4. We focus on a specific PROTAC architecture utilizing the VHL E3 ligase ligand VH032, conjugated to a BRD4 ligand via an amide-linked hexyl (C6) carboxylic acid linker. These notes detail the rationale behind the design, a representative synthetic protocol, and key experimental procedures for the characterization of the resulting BRD4 degrader.

Introduction: Targeted Protein Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers.[1][2] BRD4 is a key regulator of oncogenes such as c-MYC and is implicated in the progression of various cancers and inflammatory diseases.[3][4]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5][6] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] This event-driven mechanism provides a powerful alternative to traditional occupancy-based inhibitors.

This guide focuses on the development of a BRD4-targeting PROTAC using VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, and a suitable BRD4 ligand such as JQ1.[8][9] The choice of an amide-alkyl-C6-acid linker provides a balance of flexibility and chemical functionality for synthesis and potential for favorable physicochemical properties.

PROTAC Design and Synthesis

Component Selection
  • BRD4 Ligand (Warhead): JQ1 is a well-characterized, potent pan-BET inhibitor that can be readily functionalized with a carboxylic acid group for linker attachment.[10]

  • E3 Ligase Ligand (Anchor): VH032 is a high-affinity ligand for the VHL E3 ligase, widely used in PROTAC design.[9][11] An amine-functionalized version of VH032 is commercially available or can be synthesized.[5]

  • Linker: An amide-linked C6 alkyl chain terminating in a carboxylic acid provides a flexible connection between the two ligands. The amide bond offers metabolic stability, while the C6 length is a common starting point in PROTAC design to span the distance required for ternary complex formation.[12]

Representative Synthetic Protocol

The synthesis of the target PROTAC can be achieved through a convergent approach involving the coupling of the BRD4 ligand and the VH032-linker moiety. This protocol is a representative example and may require optimization.

Step 1: Synthesis of VH032-Amide-AlkylC6-Acid Linker

  • To a solution of amine-functionalized VH032 in a suitable solvent (e.g., DMF), add a C6 linker with a terminal carboxylic acid protected as an ester and an activated N-terminus (e.g., N-hydroxysuccinimide ester).

  • Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purify the product by flash chromatography.

  • Deprotect the terminal ester group (e.g., via hydrolysis with LiOH) to yield the VH032-linker-acid.

Step 2: Amide Coupling of BRD4 Ligand and VH032-Linker

  • Dissolve the amine-functionalized BRD4 ligand (e.g., an amino derivative of JQ1) and the VH032-linker-acid in an appropriate solvent like DMF.

  • Add a peptide coupling reagent such as HATU and a base like DIPEA.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product using preparative HPLC.

Data Presentation: Quantitative Characterization

The efficacy of a newly synthesized PROTAC is evaluated through various biophysical and cell-based assays. The following table presents representative quantitative data for well-characterized BRD4 PROTACs that utilize the VHL E3 ligase, providing a benchmark for the expected performance of the newly developed molecule.

ParameterDescriptionRepresentative ValueAssayReference
Binding Affinity (Kd)
BRD4 Binding (Kd)Binding affinity of the PROTAC to the BRD4 bromodomain.50-200 nMTR-FRET/ITC[13]
VHL Binding (Kd)Binding affinity of the PROTAC to the VHL E3 ligase.100-500 nMTR-FRET/FP[9]
Cellular Degradation
DC50 Concentration of PROTAC required to degrade 50% of BRD4.1-50 nMWestern Blot/HiBiT[14][15]
Dmax Maximum percentage of BRD4 degradation achieved.>90%Western Blot/HiBiT[13][14]
Cellular Potency
IC50 Concentration of PROTAC causing 50% inhibition of cell viability.5-100 nMCell Viability Assay (e.g., CellTiter-Glo)[16]

Mandatory Visualizations

BRD4 Signaling Pathway

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits NFkB NF-κB BRD4->NFkB coactivates RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription RNA_Pol_II->Transcription cMYC c-MYC (Oncogene) Transcription->cMYC Inflammatory_Genes Inflammatory Genes Transcription->Inflammatory_Genes Cell_Cycle_Genes Cell Cycle Genes Transcription->Cell_Cycle_Genes Proliferation Cell Proliferation cMYC->Proliferation NFkB->Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Cell_Cycle_Genes->Proliferation PROTAC_Development_Workflow Design 1. PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis Biophysical 3. Biophysical Assays (Binding Affinity - Kd) Synthesis->Biophysical Cellular 4. Cellular Assays (Degradation - DC50, Dmax) Biophysical->Cellular Mechanism 5. Mechanism of Action (Ternary Complex, Ubiquitination) Cellular->Mechanism Functional 6. Functional Assays (Cell Viability - IC50) Mechanism->Functional InVivo 7. In Vivo Studies (PK/PD, Efficacy) Functional->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Lead_Opt->Design Iterative Improvement PROTAC_Action_Logic PROTAC PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 (Target) BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets to Degradation BRD4 Degradation Proteasome->Degradation mediates Downstream Downstream Effects (e.g., ↓ c-MYC) Degradation->Downstream Cellular_Response Cellular Response (e.g., Apoptosis) Downstream->Cellular_Response

References

Application Notes and Protocols: VH032 Amide-AlkylC6-Acid Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemistry, reagents, and protocols for the conjugation of VH032 amide-alkylC6-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component of the ubiquitin-proteasome system.[1][2] In PROTAC technology, VH032 serves as the E3 ligase-recruiting moiety. The VH032 amide-alkylC6-acid derivative is a functionalized VHL ligand that incorporates a six-carbon alkyl linker terminating in a carboxylic acid.[3] This terminal carboxylic acid provides a convenient handle for conjugation to a ligand targeting a protein of interest (POI), typically via a stable amide bond. The resulting PROTAC molecule can then recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

Chemical Properties of VH032 Amide-AlkylC6-Acid

PropertyValueReference
Chemical Name 8-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid
Alternative Names (S,R,S)-AHPC-CO-C6-COOH, VH032-C6-COOH[1]
Molecular Formula C30H42N4O6S[3]
Molecular Weight 586.75 g/mol [3]
Purity ≥95% (HPLC)
Appearance Solid[2]
Storage Store at -20°C[3]
Solubility Soluble in DMSO[6]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC synthesized from VH032 amide-alkylC6-acid.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) Ub Ubiquitin (Ub) Ub->Ternary_Complex Polyubiquitination Proteasome 26S Proteasome Proteasome->PROTAC PROTAC is recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: Amide Bond Formation

The conjugation of VH032 amide-alkylC6-acid to an amine-containing POI ligand is typically achieved through an amide coupling reaction. The choice of coupling reagent is critical for achieving high yields and purity. Below are detailed protocols for common amide coupling reagents.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents to prevent hydrolysis of activated intermediates.

  • Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and short reaction times.

Reagents and Materials:

  • VH032 amide-alkylC6-acid

  • Amine-containing POI ligand

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve VH032 amide-alkylC6-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine-containing POI ligand (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Upon completion, the reaction mixture can be diluted with ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: HBTU/HOBt-Mediated Amide Coupling

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in combination with HOBt (Hydroxybenzotriazole) is another robust method for amide bond formation.

Reagents and Materials:

  • VH032 amide-alkylC6-acid

  • Amine-containing POI ligand

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve VH032 amide-alkylC6-acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Add HBTU (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the amine-containing POI ligand (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours.

  • Work-up and purification are similar to the HATU protocol.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is often used with HOBt to suppress side reactions and improve efficiency.

Reagents and Materials:

  • VH032 amide-alkylC6-acid

  • Amine-containing POI ligand

  • EDC hydrochloride

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve VH032 amide-alkylC6-acid (1.0 eq), the amine-containing POI ligand (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) to the cooled solution.

  • Add DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and purification are similar to the HATU protocol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC using VH032 amide-alkylC6-acid.

PROTAC_Workflow Start Start: Design PROTAC Synthesis Synthesis of POI Ligand with Amine Handle Start->Synthesis Coupling Amide Coupling with VH032-amide-alkylC6-acid Synthesis->Coupling Purification Purification & Characterization (HPLC, LC-MS, NMR) Coupling->Purification InVitro In Vitro Evaluation Purification->InVitro Binding Binding Assays (SPR, ITC, FP) InVitro->Binding Degradation Degradation Assays (Western Blot, DC50) InVitro->Degradation Cellular Cell-Based Assays Degradation->Cellular Viability Cell Viability/Toxicity (IC50) Cellular->Viability Downstream Downstream Signaling Analysis Cellular->Downstream InVivo In Vivo Studies (PK/PD, Efficacy) Downstream->InVivo End End: Candidate Selection InVivo->End

Caption: General workflow for PROTAC synthesis and evaluation.

Quantitative Data

While specific yield and activity data for PROTACs synthesized using VH032 amide-alkylC6-acid are not extensively available in the literature, the following tables provide representative data for similar VH032-based PROTACs to illustrate expected outcomes.

Table 1: Representative Amide Coupling Yields for VH032-Linker-Acid Conjugation

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Notes
HATUDIPEADMF459-84Generally high yields and fast reactions.
HBTU/HOBtDIPEADMF1240-70Robust and reliable method.
EDC/HOBtDIPEADCM1830-60Economical choice, may require longer reaction times.
T3PDIPEADCM614-41Can be effective for certain substrates.

Note: Yields are illustrative and can vary significantly based on the specific amine-containing POI ligand and reaction conditions.

Table 2: Representative Biological Activity of VH032-Based PROTACs

PROTACTarget ProteinLinker TypeDC50 (nM)Cell LineReference
MZ1BRD4PEG~10HeLa[7]
ARV-771BRD4Alkyl<122Rv1[8]
Compound 19BCR-ABLPEG10K562[9]
ACBI2SMARCA2Proprietary0.8MOLM-13[5]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

Conclusion

VH032 amide-alkylC6-acid is a versatile and valuable building block for the synthesis of VHL-recruiting PROTACs. The terminal carboxylic acid allows for straightforward conjugation to a wide variety of amine-containing POI ligands via standard amide coupling methodologies. The choice of coupling reagent and optimization of reaction conditions are crucial for achieving high yields and purity of the final PROTAC. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation.

References

Designing a PROTAC with VH032 Amide-Alkyl-C6-Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the degradation of the entire protein, offering a powerful therapeutic modality.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[2]

This guide provides a detailed, step-by-step protocol for the design, synthesis, and validation of a PROTAC utilizing the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected via an amide-alkyl-C6-acid linker.

Components of the PROTAC

  • E3 Ligase Ligand: VH032 VH032 is a potent and selective ligand for the VHL E3 ligase, with a reported binding affinity (Kd) of approximately 185 nM.[5][6] It effectively recruits the VHL machinery for targeted protein degradation.

  • Linker: Amide-Alkyl-C6-Acid The linker plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex.[7] An amide-alkyl-C6-acid linker provides a flexible six-carbon chain, which has been shown to be effective in various PROTAC designs.[7][8] The terminal carboxylic acid allows for a straightforward amide bond formation with an amine-functionalized ligand for the protein of interest.

  • Protein of Interest (POI) Ligand The choice of the POI ligand is critical and depends on the target protein to be degraded. For the purpose of this guide, it is assumed that a potent and selective ligand for the POI with a synthetically accessible amine handle is available.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (VH032-Linker-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: Workflow of PROTAC-induced protein degradation.

Step-by-Step Design and Synthesis

This section outlines the chemical synthesis of a PROTAC by coupling the VH032 amide-alkylC6-acid to an amine-containing POI ligand.

Diagram: Synthetic Workflow

Synthesis_Workflow PROTAC Synthesis Workflow Start Starting Materials: - VH032 amide-alkylC6-acid - Amine-functionalized POI Ligand Coupling Amide Coupling Reaction (e.g., HATU, HBTU/HOBt) Start->Coupling Purification Purification (Reverse-Phase HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General workflow for the synthesis of the PROTAC.

Experimental Protocol: Amide Coupling Reaction

Materials:

  • VH032 amide-alkylC6-acid

  • Amine-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system

  • LC-MS and NMR instruments

Procedure:

  • Reaction Setup:

    • In a clean, dry vial, dissolve VH032 amide-alkylC6-acid (1.0 equivalent) in anhydrous DMF.

    • Add the amine-functionalized POI ligand (1.0-1.2 equivalents).

    • Add DIPEA (3.0-4.0 equivalents) to the mixture.

  • Activation and Coupling (using HATU):

    • To the stirred solution, add HATU (1.2-1.5 equivalents) portion-wise at room temperature.[3]

    • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Alternative Activation and Coupling (using HBTU/HOBt):

    • In a separate vial, pre-activate the VH032 amide-alkylC6-acid by dissolving it in DMF with HBTU (1.2 equivalents) and HOBt (1.2 equivalents) for 15-30 minutes.[9][10]

    • Add this activated mixture to the solution containing the POI ligand and DIPEA.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.[9]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[4][11]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Experimental Validation

A series of in vitro and cellular assays are required to validate the efficacy of the newly synthesized PROTAC.

Diagram: Experimental Validation Workflow

Validation_Workflow PROTAC Validation Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Binary_Binding Binary Binding Assays (PROTAC to POI and VHL) Ternary_Complex Ternary Complex Formation (SPR, NanoBRET) Binary_Binding->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex->Degradation Downstream Downstream Functional Assays Degradation->Downstream Final_PROTAC Synthesized PROTAC Final_PROTAC->Binary_Binding

Caption: A typical workflow for the experimental validation of a PROTAC.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for effective protein degradation. Techniques such as Surface Plasmon Resonance (SPR) and NanoBRET can be used to characterize this interaction.

Principle: SPR measures the binding of an analyte (e.g., POI and PROTAC) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time.

Procedure:

  • Immobilization: Immobilize biotinylated VHL-ElonginB-ElonginC (VCB) complex on a streptavidin-coated sensor chip.

  • Binary Interaction:

    • Inject increasing concentrations of the PROTAC over the immobilized VCB to determine the binary binding affinity (Kd) between the PROTAC and VHL.

    • Similarly, determine the binary Kd between the PROTAC and the POI.

  • Ternary Complex Formation:

    • Inject a constant concentration of the POI mixed with increasing concentrations of the PROTAC over the immobilized VCB.

    • The resulting sensorgrams will indicate the formation of the ternary complex.

  • Data Analysis:

    • Fit the data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd) for the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the POI to its affinity for the POI in the presence of VHL. A value of α > 1 indicates positive cooperativity.[6]

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Principle: This technique uses specific antibodies to detect and quantify the levels of the POI in cell lysates after treatment with the PROTAC.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[8]

Data Presentation

Summarizing quantitative data in tables allows for easy comparison of different PROTAC candidates.

Table 1: Biophysical Characterization of a Hypothetical VH032-Alkyl-C6-POI PROTAC

ParameterPROTAC to VCB (Kd, nM)PROTAC to POI (Kd, nM)Ternary Complex (Kd, nM)Cooperativity (α)
PROTAC-X 15050105.0
Reference PROTAC185[5]VariesVaries1-10[5][13]

Table 2: Cellular Degradation Profile of a Hypothetical VH032-Alkyl-C6-POI PROTAC

Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
Cell Line A 2445>90
Cell Line B 2480>85
Reference PROTACs (VH032-based)2420-300[8][14]>70-95[8][15]

Conclusion

The design and synthesis of a PROTAC using the VH032 amide-alkylC6-acid building block provide a robust and efficient method for targeted protein degradation. The detailed protocols for synthesis and validation outlined in this guide offer a comprehensive framework for researchers in drug discovery. Careful characterization of the ternary complex and cellular degradation are essential for the successful development of potent and selective PROTACs. The modular nature of PROTACs allows for the systematic optimization of each component to achieve the desired therapeutic effect.

References

Quantifying Target Protein Degradation with VH032 Amide-AlkylC6-Acid PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

VH032 is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly recruited E3 ligases in PROTAC design.[3][4][5] The "amide-alkylC6-acid" component refers to a flexible alkyl chain linker of six carbons with a terminal carboxylic acid, attached to the VH032 core via an amide bond. This linker provides the necessary spacing and flexibility to allow for the simultaneous binding of the target protein and VHL, and the terminal acid group allows for straightforward conjugation to a ligand for the target protein.

These application notes provide a comprehensive guide to quantifying the degradation of a target protein using PROTACs constructed with a VH032 amide-alkylC6-acid linker. This document outlines the key experimental protocols and data analysis methods necessary to characterize the potency, selectivity, and mechanism of action of these PROTACs.

Mechanism of Action

The fundamental mechanism of a VH032 amide-alkylC6-acid PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent recognition and degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC VH032-C6-Target Ligand (PROTAC) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome

PROTAC-mediated protein degradation workflow.

Quantitative Data Summary

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used for quantification are the maximal degradation (Dmax) and the concentration at which 50% of the maximal degradation is achieved (DC50).

Table 1: Representative Degradation Data for a VH032-C6-Target X PROTAC

ParameterValueCell LineTreatment Time (hours)Assay
DC5050 nMHEK29324Western Blot
Dmax>90%HEK29324Western Blot
DC5065 nMHeLa24Western Blot
Dmax>85%HeLa24Western Blot

Table 2: Selectivity Profile from Proteomics Analysis

ProteinLog2 Fold Change (PROTAC vs. Vehicle)p-valueNotes
Target Protein X -3.5 <0.001 Intended Target
Protein A-0.20.65Not significant
Protein B0.10.82Not significant
Protein C-0.50.15Not significant

Experimental Protocols

Quantification of Protein Degradation by Western Blot

This protocol describes the most common method for quantifying the reduction in target protein levels following PROTAC treatment.[6]

Materials:

  • Cell lines expressing the target protein

  • VH032 amide-alkylC6-acid PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis (DC50, Dmax) H->I

Western Blot workflow for degradation analysis.
Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the PROTAC-dependent interaction between the target protein and the VHL E3 ligase.[2]

Materials:

  • Cell line expressing the target protein

  • VH032 amide-alkylC6-acid PROTAC

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against VHL or the target protein for immunoprecipitation

  • Control IgG antibody

  • Protein A/G agarose (B213101) beads

  • Western blot reagents (as listed above)

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

    • Treat cells with the PROTAC (at a concentration near its DC50) or vehicle control for 4-6 hours.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer as described in the western blot protocol.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-VHL antibody, anti-target protein antibody, or control IgG overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by western blotting, probing for the target protein and VHL to confirm their co-immunoprecipitation.

Assessment of PROTAC Selectivity by Mass Spectrometry-Based Proteomics

This protocol provides a global view of protein level changes in response to PROTAC treatment, allowing for the assessment of selectivity.[7]

Materials:

  • Cell line

  • VH032 amide-alkylC6-acid PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • Sample clean-up columns (e.g., C18)

  • Tandem mass tags (TMT) for quantitative proteomics (optional)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC (at a concentration near its DC50) and vehicle control.

    • Lyse the cells and quantify the protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Peptide Labeling and Clean-up:

    • (Optional) Label the peptides with TMT reagents for multiplexed quantitative analysis.

    • Clean up the peptide samples using C18 columns.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

    • The selectivity of the PROTAC is determined by the specific downregulation of the intended target with minimal off-target effects.

Signaling Pathway Modulation

By degrading a target protein, a VH032-based PROTAC can effectively modulate the signaling pathway in which the target is involved. For example, a PROTAC targeting a key kinase in a cancer-related pathway can lead to the downregulation of downstream proliferative and survival signals. A PROTAC targeting PI3K, for instance, would impact the PI3K/AKT/mTOR pathway.[8]

Signaling_Pathway cluster_pathway Example: PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Protein) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation Degradation PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PROTAC VH032-C6-PI3K Ligand (PROTAC) PROTAC->PI3K

Modulation of the PI3K/AKT/mTOR pathway.

By providing these detailed protocols and representative data, this document aims to equip researchers with the necessary tools to effectively quantify and characterize the activity of VH032 amide-alkylC6-acid PROTACs in their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low PROTAC Efficiency with VH 032 Amide-AlkylC6-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using PROTACs, specifically those involving the VH 032 ligand with an amide-alkylC6-acid linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might be encountering during your experiments in a question-and-answer format.

Q1: My PROTAC shows weak or no degradation of my target protein. Where do I start troubleshooting?

A1: Low or absent protein degradation is a common challenge in PROTAC development. A systematic approach is crucial to identify the bottleneck. The overall process can be broken down into several key steps: cellular uptake, ternary complex formation, ubiquitination, and finally, proteasomal degradation. Start by confirming target engagement and then systematically evaluate each subsequent step in the PROTAC mechanism of action.

Below is a logical workflow to guide your troubleshooting efforts.

G cluster_0 start Start: Low/No Degradation Observed q1 Is the PROTAC cell-permeable and stable? start->q1 q2 Does the PROTAC bind to the target protein and VHL? q1->q2 Yes end_fail Identify Bottleneck & Re-design PROTAC q1->end_fail No q3 Does the PROTAC induce a stable ternary complex (Target-PROTAC-VHL)? q2->q3 Yes q2->end_fail No q4 Is the target protein ubiquitinated upon PROTAC treatment? q3->q4 Yes q3->end_fail No q5 Is the proteasome active and degrading the ubiquitinated target? q4->q5 Yes q4->end_fail No end_success Successful Degradation q5->end_success Yes q5->end_fail No G cluster_0 PROTAC PROTAC Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary VHL->Ternary

Technical Support Center: Optimizing Linker Length for VH032-Amide-Alkyl-Acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for VH032-amide-alkyl-acid Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the general role of the linker in a PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase (in this case, VH032 for the von Hippel-Lindau E3 ligase).[1] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The length, composition, and attachment points of the linker dictate the geometry of this complex, which is critical for efficient ubiquitination and subsequent degradation of the target protein.[3]

Q2: How does the length of an amide-alkyl-acid linker impact the efficacy of a VH032-based PROTAC?

A2: The length of the alkyl chain in the linker is a critical determinant of PROTAC efficacy. An optimal linker length allows for maximal interaction between the target protein and the E3 ligase, leading to efficient ubiquitination.[4]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3]

  • Too long: A linker that is too long might lead to the formation of a non-productive ternary complex where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme.[3] It can also lead to an entropic penalty that disfavors stable complex formation.[3] The optimal length is target-dependent and must be determined empirically for each new target protein.

Q3: My PROTAC has good binding affinity for both the target protein and VHL in binary assays, but it doesn't induce degradation. What could be the issue?

A3: This is a common challenge in PROTAC development. Several factors related to the linker could be at play:

  • Incorrect Linker Length: As discussed in Q2, the linker may be too short or too long, preventing the formation of a productive ternary complex.

  • Poor Physicochemical Properties: The overall PROTAC molecule, influenced by the linker, may have poor cell permeability or low solubility, preventing it from reaching its intracellular target.[5]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that no surface-exposed lysines are accessible for ubiquitination.

Q4: I am observing a "hook effect" with my PROTAC. How can linker design help mitigate this?

A4: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes instead of the desired ternary complex.[6] A well-designed linker can enhance the cooperativity of ternary complex formation, making the ternary complex more stable than the binary complexes. This can help to reduce the hook effect.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or low target degradation Incorrect linker length (too short or too long).Synthesize a series of PROTACs with varying alkyl chain lengths (e.g., C4, C5, C6, C7, C8) to identify the optimal length.
Poor cell permeability.Consider linker modifications to improve physicochemical properties, such as replacing the alkyl chain with a PEG linker, although this can also impact degradation efficacy.[5]
Unproductive ternary complex formation.Vary the attachment points of the linker on the target-binding ligand.
"Hook effect" observed at high concentrations Low cooperativity in ternary complex formation.Modify the linker to be more rigid, which can pre-organize the binding elements and enhance ternary complex stability.
High concentrations of PROTAC favoring binary complexes.Perform a wide dose-response experiment to determine the optimal concentration range for degradation.
High off-target toxicity The linker contributes to unfavorable physicochemical properties leading to off-target effects.Modify the linker composition. For example, replacing a more lipophilic alkyl chain with a more hydrophilic PEG-based linker might alter the off-target profile.
The PROTAC degrades off-target proteins.Altering the linker length and composition can sometimes improve selectivity for the intended target.[3]

Data Presentation

Table 1: Illustrative Degradation Efficiency of a Hypothetical Target Protein with VH032-Amide-Alkyl(n)-Acid PROTACs

PROTAC IDLinker (Alkyl Chain Length)DC50 (nM)Dmax (%)Cell Viability (IC50, µM)
PROTAC-C44 carbons50065>10
PROTAC-C55 carbons150858.5
PROTAC-C6 6 carbons 50 95 5.2
PROTAC-C77 carbons200806.8
PROTAC-C88 carbons45070>10

Disclaimer: The data presented in this table is for illustrative purposes only and is based on general trends observed in PROTAC development. The optimal linker length is highly dependent on the specific target protein and cell line used. Researchers should perform their own experiments to determine the optimal linker for their system.

Experimental Protocols

Protocol 1: Synthesis of a Representative VH032-Amide-AlkylC6-Acid PROTAC

This protocol describes a general method for synthesizing a PROTAC where a target-binding ligand (with a free amine) is coupled to a VH032-amide-alkylC6-acid linker.

Materials:

  • VH032-amide-alkylC6-acid[7]

  • Target-binding ligand with a free amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol)

Procedure:

  • Activation of the Carboxylic Acid: To a solution of VH032-amide-alkylC6-acid (1.0 eq) in anhydrous DMF, add NHS (1.1 eq) and DCC (1.1 eq). Stir the reaction mixture at room temperature for 4-6 hours.

  • Coupling Reaction: In a separate flask, dissolve the target-binding ligand with a free amine (1.2 eq) in anhydrous DMF. Add TEA (2.0 eq) to this solution.

  • Add the activated VH032-linker solution from step 1 to the solution from step 2.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to afford the final PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol allows for the quantification of target protein degradation to determine DC50 and Dmax values.[8]

Materials:

  • Cell line of interest

  • PROTAC stock solutions in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[9]

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[10][11]

Materials:

  • Cell line of interest

  • PROTAC stock solutions in DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the PROTAC concentration to determine the IC50 value.

Protocol 4: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay monitors the formation of the ternary complex.[12][13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer equipped with appropriate filters for BRET measurements

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

  • Cell Plating: Plate the transfected cells in white 96-well plates.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the donor and acceptor emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the log of the PROTAC concentration to determine the potency of ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VH032-Amide-Alkyl-Acid PROTAC Target Target Protein (POI) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Proteasome 26S Proteasome Target->Proteasome Recognition Ub Ubiquitin Ub->Target Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Target_PROTAC_VHL POI-PROTAC-VHL

Caption: Mechanism of action for a VH032-based PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize PROTAC Library (Varying Alkyl Lengths) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Ternary_Complex Ternary Complex Assay (e.g., NanoBRET™) Characterization->Ternary_Complex Degradation_Assay Degradation Assay (Western Blot) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Characterization->Viability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50 SAR Establish SAR DC50_Dmax->SAR IC50->SAR

Caption: Workflow for optimizing PROTAC linker length.

References

Technical Support Center: Enhancing Cell Permeability of VH032 Amide-AlkylC6-Acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VH032 amide-alkylC6-acid based PROTACs.

Troubleshooting Guide

Issue 1: My VH032 amide-alkylC6-acid based PROTAC shows low cell permeability in a PAMPA assay.

Possible Cause: High molecular weight, a high number of hydrogen bond donors (HBDs) and acceptors (HBAs), and suboptimal lipophilicity are common characteristics of PROTACs that can lead to poor passive diffusion across artificial membranes.[1][2] The inherent structure of the VH032 ligand connected to a target-binding ligand via an amide-alkylC6-acid linker often results in molecules that fall outside the typical "Rule of 5" for drug-likeness.[3]

Suggested Solutions:

  • Linker Modification:

    • Shorten the Linker: While an alkylC6 linker is already relatively short, consider if a shorter alkyl chain could be tolerated without compromising ternary complex formation. Shorter linkers can sometimes lead to more permeable compounds.[2]

    • Replace Alkyl with PEG Linker (with caution): Contrary to some conventional wisdom that alkyl linkers are superior for reducing polar surface area, some studies have shown that short PEG linkers (e.g., 1-unit PEG) can result in better permeability than a simple alkyl chain.[1][2] This may be due to the ability of the ether oxygens in the PEG linker to shield hydrogen bond donors through intramolecular hydrogen bonding (IMHB), effectively reducing the molecule's polarity.[2] However, increasing the number of PEG units can also decrease permeability.[1][2]

  • Amide-to-Ester Substitution:

    • Replacing the amide bond with an ester linkage can be a viable strategy to improve permeability.[2][3] This substitution removes a hydrogen bond donor, which can significantly enhance membrane permeability.[2][3] Be aware that this modification might introduce susceptibility to intracellular esterase hydrolysis.[2]

  • Optimize Lipophilicity (ALogP):

    • PROTACs based on VH032 should ideally be designed with an ALogP between 3 and 5 to favor higher permeability.[3] Small structural modifications to the target-binding ligand or the linker that maintain the ALogP within this optimal range can improve permeability.[3]

  • Introduce Intramolecular Hydrogen Bonds:

    • Designing the PROTAC to form intramolecular hydrogen bonds can "hide" polar groups, reducing the molecule's overall polarity and facilitating passage across the cell membrane's lipid bilayer.[4] This can sometimes be achieved through linker modifications or changes to the warhead or E3 ligase ligand.

Issue 2: My PROTAC has good PAMPA permeability but shows poor activity in cell-based assays.

Possible Cause: While PAMPA is a good measure of passive diffusion, it doesn't account for active transport mechanisms, such as efflux by transporters like P-glycoprotein (P-gp), which are present in cellular models.[5] Your PROTAC could be a substrate for efflux pumps. Another possibility is that the PROTAC has low solubility in the cell culture medium.[6]

Suggested Solutions:

  • Perform a Caco-2 Bidirectional Permeability Assay:

    • This assay uses a monolayer of human colon adenocarcinoma cells that express various transporters.[5][7] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)).[5] An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[5]

  • Identify the Efflux Transporter:

    • If efflux is confirmed, the Caco-2 assay can be performed in the presence of known inhibitors of specific transporters (e.g., verapamil (B1683045) for P-gp) to identify which transporter is responsible for the efflux.[8]

  • Modify the PROTAC to Evade Efflux:

    • Structural modifications that can help evade efflux include altering the lipophilicity, charge, and hydrogen bonding capacity of the molecule. Sometimes, minor changes can significantly reduce recognition by efflux transporters.

  • Assess and Improve Solubility:

    • Ensure your PROTAC is sufficiently soluble in the assay buffer.[6] Strategies to improve solubility include inserting basic nitrogen atoms into aromatic rings or alkyl linkers.[4]

Issue 3: I am observing inconsistent degradation results between experiments.

Possible Cause: Inconsistent results can stem from variability in cell health, passage number, or confluency, which can affect the efficiency of the ubiquitin-proteasome system.[9] The stability of the PROTAC in the cell culture medium could also be a factor.[9]

Suggested Solutions:

  • Standardize Cell Culture Conditions:

    • Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[9] Monitor cell health and morphology.

  • Assess PROTAC Stability:

    • Determine the stability of your PROTAC in the cell culture medium over the time course of your experiment.[9] If the compound is unstable, this could lead to variable results.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for VH032-based PROTACs? A1: PROTACs, by their nature, are large molecules with high molecular weights (often >800 Da) and possess multiple hydrogen bond donors and acceptors.[1][2] These properties are outside the typical parameters for good passive membrane permeability as described by guidelines like Lipinski's "Rule of Five".[10] The VH032 ligand itself, combined with a linker and a warhead, contributes to this "beyond Rule of 5" chemical space, making cell permeability an inherent challenge.[3]

Q2: What is the ideal linker for a VH032 amide-alkylC6-acid based PROTAC to improve cell permeability? A2: There is no single "ideal" linker, as the optimal choice depends on the specific warhead and the overall physicochemical properties of the final PROTAC. While short alkyl linkers have been advocated to minimize polar surface area, studies have shown that short PEG linkers can sometimes offer better permeability.[1][2] The key is to balance linker length, flexibility, and polarity to achieve optimal permeability without disrupting the formation of a productive ternary complex.[11]

Q3: How does an amide-to-ester substitution improve permeability? A3: An amide group contains a hydrogen bond donor (-NH), which contributes to the molecule's polarity and can hinder its ability to cross the nonpolar lipid bilayer of the cell membrane.[3] Replacing the amide with an ester removes this hydrogen bond donor, thereby reducing the molecule's polarity and often leading to a significant increase in passive permeability.[2][3]

Q4: What is the difference between a PAMPA and a Caco-2 assay? A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[5][12] It is a high-throughput and cost-effective method for early-stage screening.[12] The Caco-2 permeability assay is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][7] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport (uptake and efflux), and paracellular transport.[5]

Q5: Can I use a prodrug strategy to improve the permeability of my VH032-based PROTAC? A5: Yes, a prodrug approach is a viable strategy.[4] This involves masking polar functional groups, such as the carboxylic acid in the linker, with a lipophilic group that can be cleaved intracellularly to release the active PROTAC.[4][13] This can enhance cell permeability, but it may also further increase the molecular weight of the PROTAC.[4]

Data Summary

Table 1: Permeability Data for Representative VH032-Based PROTACs and Analogs

Compound IDLinker TypeKey Structural FeaturePAMPA Permeability (Pe x 10-6 cm/s)Reference
17 AlkylC6 alkyl linker0.002[1]
15 PEG1-unit PEG linker0.005[1]
16 PEG2-unit PEG linker0.0025[1]
7 PEGN-terminal tert-Leu on VH0320.6[1]
9 PEGLonger PEG linker than 70.006[1]
4 AmideAmide linkage to VH032 analog8.6[1]
3 EsterEster linkage to VH032 analog17.2[2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well.[14][15]

Methodology:

  • Prepare Lipid Solution: Prepare a solution of 1% (w/v) lecithin (B1663433) in dodecane.[15] Sonicate until the lecithin is fully dissolved.

  • Coat Donor Plate: Pipette 5 µL of the lipid/dodecane solution into each well of a 96-well filter plate (the donor plate).[15]

  • Prepare Compound Solutions: Dissolve the test PROTAC and control compounds in a buffer (e.g., PBS pH 7.4 with 5% DMSO) to a final concentration of 10 µM.[14]

  • Prepare Acceptor Plate: Add 300 µL of the buffer to each well of a 96-well acceptor plate.[14]

  • Start Assay: Add 150 µL of the compound solution to the donor plate wells.[14] Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 16-20 hours in a sealed container with a wet paper towel to prevent evaporation.[14][15]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Bidirectional Permeability Assay

Principle: This assay uses a confluent monolayer of Caco-2 cells grown on a semipermeable membrane to measure the rate of compound transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[8][16]

Methodology:

  • Cell Culture: Seed Caco-2 cells on semipermeable filter inserts in multi-well plates and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[5]

  • Verify Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.[8]

  • Prepare Compound Solutions: Dissolve the test PROTAC and control compounds (including high and low permeability controls, and known efflux substrates) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a final concentration of 10 µM.[8]

  • A-B Permeability:

    • Add the compound solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

  • B-A Permeability:

    • Add the compound solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (acceptor) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2 hours.[8]

  • Sampling and Quantification: At the end of the incubation, take samples from both the donor and acceptor compartments and analyze the compound concentration by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate Efflux Ratio: The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[5]

Visualizations

G cluster_troubleshooting Troubleshooting Low PROTAC Permeability start Low Cell Permeability Observed assay_type Which assay was used? start->assay_type pampa PAMPA (Passive Diffusion) assay_type->pampa PAMPA cell_based Cell-Based Assay assay_type->cell_based Cell-based pampa_solutions Modify Physicochemical Properties pampa->pampa_solutions cell_based_causes Potential Causes cell_based->cell_based_causes linker_mod Optimize Linker (e.g., PEG vs. Alkyl, Length) pampa_solutions->linker_mod ester_sub Amide-to-Ester Substitution pampa_solutions->ester_sub alogp_opt Optimize ALogP (Target: 3-5) pampa_solutions->alogp_opt imhb Introduce Intramolecular Hydrogen Bonds pampa_solutions->imhb efflux Active Efflux cell_based_causes->efflux solubility Poor Solubility cell_based_causes->solubility caco2_assay Perform Bidirectional Caco-2 Assay efflux->caco2_assay efflux_ratio Efflux Ratio > 2? caco2_assay->efflux_ratio yes_efflux Yes: Efflux Substrate efflux_ratio->yes_efflux Yes no_efflux No: Investigate Other Causes (e.g., Solubility) efflux_ratio->no_efflux No modify_for_efflux Modify Structure to Evade Efflux yes_efflux->modify_for_efflux

Caption: Troubleshooting workflow for low PROTAC permeability.

G cluster_pampa PAMPA Workflow p1 Prepare Lipid Solution (1% Lecithin in Dodecane) p2 Coat Donor Plate with Lipid Solution p1->p2 p4 Add PROTAC Solution to Donor Plate p2->p4 p3 Add Buffer to Acceptor Plate p5 Assemble Plates & Incubate (16-20h) p3->p5 p4->p5 p6 Quantify Compound (LC-MS/MS) p5->p6 p7 Calculate Permeability (Pe) p6->p7

Caption: Experimental workflow for the PAMPA assay.

G cluster_pathway PROTAC Mechanism of Action & Permeability Barrier PROTAC_ext PROTAC (Extracellular) Cell_Membrane Cell Membrane (Permeability Barrier) PROTAC_ext->Cell_Membrane Passive Diffusion PROTAC_int PROTAC (Intracellular) Cell_Membrane->PROTAC_int Ternary_Complex POI PROTAC E3 Ligase PROTAC_int->Ternary_Complex:f1 Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC mechanism and the cell permeability barrier.

References

addressing solubility issues of VH 032 amide-alkylC6-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with VH 032 amide-alkylC6-acid conjugates. These resources are designed to address common solubility challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate won't dissolve in aqueous buffers like PBS. Why is this happening?

A1: VH 032 and its conjugates, particularly those with long alkyl linkers, are often large, complex molecules with significant hydrophobicity.[1][2] This inherent molecular structure can lead to poor aqueous solubility.[1] PROTACs and their building blocks frequently fall "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability and solubility of drug-like molecules.[1][3] The large, often greasy surface area and tendency to form stable crystal lattices contribute to low solubility in aqueous solutions.[1]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Poor solubility can significantly impact your results and lead to data that is difficult to interpret or reproduce.[1] Common issues include:

  • Precipitation in Assays: The conjugate may fall out of solution in your cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]

  • Inaccurate Quantification: Undissolved compound can lead to errors when determining the true concentration of your stock solutions and in your assay wells.[1]

  • Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of the conjugate that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]

Q3: Is DMSO a good solvent for my this compound conjugate?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of VH 032 and its derivatives.[4][5][6] For VH 032, solubilities in DMSO can be as high as 100 mg/mL.[4][7] However, it is crucial to use high-purity, anhydrous (hygroscopic) DMSO, as water content can significantly reduce the solubility of the compound.[4][6] When preparing your aqueous working solutions from a DMSO stock, it is important to keep the final DMSO concentration low (typically ≤1%) to avoid solvent effects in your biological assays.[1]

Q4: Can I use sonication or heating to help dissolve my compound?

A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of VH 032 and its conjugates, especially if you observe precipitation or phase separation during preparation.[4][5][6] However, it is important to be cautious with heating as it could potentially degrade the compound. Always check the compound's stability information if available.

Q5: How can the acidic nature of the alkylC6-acid linker be used to improve solubility?

A5: The terminal carboxylic acid on your conjugate provides a handle for pH-dependent solubility. By increasing the pH of your aqueous buffer to deprotonate the carboxylic acid, you can increase the polarity and, therefore, the aqueous solubility of the conjugate. This is a common strategy for compounds with acidic functional groups.[8][9]

Troubleshooting Guide

Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
Possible Cause Troubleshooting Step
Low Aqueous Solubility The inherent hydrophobicity of the molecule is causing it to crash out of the aqueous solution.
1. Decrease Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
2. Use Co-solvents: Prepare your aqueous buffer with co-solvents such as PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) to increase the solubility.[4][5][7]
3. Adjust pH: For the amide-alkylC6-acid conjugate, try increasing the pH of the aqueous buffer (e.g., to pH 7.4 or slightly higher) to ionize the carboxylic acid group and improve solubility.[8]
High Final DMSO Concentration The final concentration of DMSO in your aqueous solution may be too high, altering the solvent properties and causing precipitation.
1. Lower DMSO Percentage: Ensure the final DMSO concentration is as low as possible, ideally below 1%. This may require preparing a more dilute DMSO stock solution.
Incorrect Mixing Technique Adding the aqueous buffer directly to the DMSO stock can cause localized high concentrations and precipitation.
1. Reverse Addition: Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid mixing and dispersion.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Compound Precipitation in Media The conjugate may be precipitating in the cell culture media over the course of the experiment.
1. Visually Inspect Wells: Check your assay plates under a microscope for any signs of compound precipitation.
2. Test Solubility in Media: Perform a solubility test of your compound directly in the cell culture media you are using.
3. Use a Formulation: Consider using a formulation with solubilizing excipients like those listed in the tables below to maintain the compound's solubility in the media.
Adsorption to Plastics Hydrophobic compounds can adsorb to the plastic of assay plates and labware, reducing the effective concentration.
1. Use Low-Binding Plates: Utilize low-adhesion microplates for your assays.
2. Include a Surfactant: A low concentration of a non-ionic surfactant like Tween-80 in your assay buffer can help prevent adsorption.

Quantitative Data & Formulation Strategies

Table 1: Solubility of VH 032 in Various Solvents (for reference)

Disclaimer: The following data is for the parent VH 032 molecule. The solubility of the amide-alkylC6-acid conjugate may differ.

Solvent/SystemReported SolubilityReference
DMSO≥ 90 mg/mL (190.44 mM)[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.3 mg/mL (6.98 mM)[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.5 mg/mL (7.41 mM)[4]
10% DMSO, 90% Corn Oil≥ 3.5 mg/mL (7.41 mM)[4]
Table 2: Common Excipients for Improving Solubility of Hydrophobic Compounds
Excipient ClassExample(s)Mechanism of Action
Co-solvents PEG300, Propylene Glycol, EthanolIncrease the polarity of the solvent system, making it more favorable for the solute.[9]
Surfactants Tween-80, Polysorbate 80Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[8]
Cyclodextrins SBE-β-CD, HP-β-CDHave a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with hydrophobic drugs.[10][11]
Lipids Corn Oil, Labrafac PG, Maisine® CCFor lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which are particularly useful for oral delivery.[8][12]

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Working Solution
  • Prepare Stock Solution: Dissolve the this compound conjugate in 100% anhydrous DMSO to a concentration of 10-50 mM. If necessary, use gentle vortexing or sonication to ensure the compound is fully dissolved.[4][5]

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). For poorly soluble compounds, consider adding solubilizing agents as described in Table 2. For example, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Serial Dilution (if necessary): If you need to prepare a range of concentrations, perform serial dilutions of your DMSO stock solution in 100% DMSO.

  • Final Dilution: Add the DMSO stock solution (or a serial dilution) to the aqueous buffer in a dropwise manner while vortexing. The final concentration of DMSO should be kept to a minimum (e.g., ≤1%).

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, you may need to adjust the formulation or lower the final concentration.

Protocol 2: Kinetic Solubility Assay using Nephelometry or UV-Vis Spectroscopy

This protocol provides a general method to determine the kinetic solubility of your conjugate.[1]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the conjugate in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using 100% DMSO.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis plate reader.

  • Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which the signal significantly increases above the baseline is considered the kinetic solubility.

Visualizations

VH032_Conjugate_Structure cluster_VH032 VH032 Moiety cluster_Linker Linker VH032 VH032 Core (VHL Ligand) Amide Amide Bond VH032->Amide AlkylC6 Alkyl C6 Chain Amide->AlkylC6 Acid Carboxylic Acid AlkylC6->Acid

Caption: Structure of this compound conjugate.

Solubility_Troubleshooting_Workflow Start Start: Dissolve Conjugate in Aqueous Buffer Precipitate Precipitate Observed? Start->Precipitate LowerConc Lower Final Concentration Precipitate->LowerConc Yes Success Clear Solution: Proceed with Experiment Precipitate->Success No UseCosolvent Use Co-solvents (PEG300, Tween-80, etc.) LowerConc->UseCosolvent AdjustpH Adjust pH (for acidic conjugate) UseCosolvent->AdjustpH AdjustpH->Success Resolved Failure Still Precipitates: Re-evaluate Formulation AdjustpH->Failure Not Resolved

Caption: Troubleshooting workflow for solubility issues.

PROTAC_MoA PROTAC VH032-Linker-TargetLigand (PROTAC) VHL VHL E3 Ligase PROTAC->VHL binds Target Target Protein PROTAC->Target binds Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL->Ternary Target->Ternary UbTarget Ubiquitinated Target Protein Ternary->UbTarget recruits E2, transfers Ub Ub Ubiquitin Ub->UbTarget Proteasome Proteasome UbTarget->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a VH 032-based PROTAC.

References

minimizing off-target effects of VH 032 amide-alkylC6-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing off-target effects of VH032 amide-alkylC6-acid PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with VH032-based PROTACs?

A1: Off-target effects with PROTACs, including those utilizing the VH032 E3 ligase ligand, can stem from several mechanisms[1]:

  • Unintended Degradation of Non-Target Proteins: The PROTAC may facilitate the ubiquitination and subsequent degradation of proteins other than the intended protein of interest (POI). This can occur if the PROTAC forms a stable ternary complex with an off-target protein and the E3 ligase[1][2].

  • Pharmacological Effects of the PROTAC Molecule: The warhead (POI-binding ligand) or the VH032 ligand itself could possess independent biological activities that are unrelated to protein degradation[1].

  • "Off-Target" Ubiquitination: A ternary complex involving the PROTAC, the E3 ligase, and a non-target protein can lead to the ubiquitination and degradation of that non-target protein[1].

  • Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS[1].

Q2: How can I improve the selectivity of my VH032 amide-alkylC6-acid PROTAC?

A2: Several strategies can be employed to enhance the selectivity of your PROTAC and minimize off-target effects[3]:

  • Optimize the Target-Binding Warhead: Utilizing a more selective binder for your protein of interest is a primary strategy to reduce off-target engagement[3].

  • Modify the Linker: The length, composition, and attachment points of the alkylC6 linker are critical. Systematic variations in the linker can influence the conformation of the ternary complex, thereby altering which proteins are presented for ubiquitination and improving selectivity[3][4]. For instance, it has been suggested that shorter alkyl linkers may improve permeability by minimizing the topological polar surface area (TPSA) and the number of hydrogen bond acceptors[5].

  • Change the E3 Ligase: While this guide focuses on VH032, it's worth noting that different E3 ligases have distinct endogenous substrates. If off-target effects persist, exploring alternative E3 ligase ligands may be beneficial as they can form different off-target ternary complexes[3].

Q3: What is the "hook effect" and how can I mitigate it in my experiments?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations[3]. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation[3]. To mitigate the hook effect:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect[3].

  • Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation[3].

  • Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over binary complexes[3].

  • Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations[3].

Troubleshooting Guides

Problem 1: My PROTAC does not induce degradation of the target protein.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

start No Target Degradation Observed p1 Poor Cell Permeability? start->p1 s1 Modify linker to improve physicochemical properties. Employ prodrug strategies. p1->s1 Yes p2 Inefficient Ternary Complex Formation? p1->p2 No s2 Confirm binary binding with CETSA or NanoBRET. Optimize linker design. p2->s2 Yes p3 Incorrect E3 Ligase or Ligand? p2->p3 No s3 Confirm E3 ligase expression in target cells. Test alternative E3 ligase ligands. p3->s3 Yes p4 Suboptimal Experimental Conditions? p3->p4 No s4 Standardize cell culture conditions (passage number, confluency). Assess PROTAC stability in media. p4->s4

A logical workflow for troubleshooting lack of PROTAC activity.
Problem 2: High levels of off-target protein degradation are observed.

Identifying and mitigating off-target effects is crucial for the development of a specific PROTAC. This guide provides a systematic approach to address this issue.

start High Off-Target Degradation step1 Identify Off-Targets using Global Proteomics (MS) start->step1 step2 Validate Off-Targets with Targeted Assays (e.g., Western Blot) step1->step2 step3 Analyze PROTAC Structure for Potential Liabilities step2->step3 action1 Optimize Target-Binding Warhead for Higher Selectivity step3->action1 action2 Systematically Modify Linker (Length, Composition, Attachment Point) step3->action2 action3 Consider Alternative E3 Ligase Ligand step3->action3 step4 Re-evaluate Off-Target Profile of Optimized PROTAC action1->step4 action2->step4 action3->step4

Workflow for addressing high off-target degradation.

Quantitative Data Summary

The following table summarizes key physicochemical properties and their impact on the cellular activity of VH032-based PROTACs. Optimizing these parameters is crucial for minimizing off-target effects by improving cell permeability and achieving optimal degradation at lower concentrations.

ParameterRecommended Range/ValueRationaleReference
ALogP 3 - 5To balance solubility and passive membrane permeability. Values >5 can lead to membrane retention and reduced permeability.[5]
Topological Polar Surface Area (TPSA) MinimizeLower TPSA is generally associated with better cell permeability, which is often a challenge for large PROTAC molecules.[5]
Number of Hydrogen Bond Acceptors (HBAs) MinimizeReducing HBAs can improve permeability. This can be confounded by intramolecular hydrogen bonding.[5]
Optimal Concentration Range Nanomolar to low micromolarTo avoid the "hook effect" and minimize potential off-target effects at high concentrations.[3]

Experimental Protocols

Global Proteomics for Off-Target Identification (LC-MS/MS)

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[6][7]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to approximately 70-80% confluency.

    • Treat cells with the VH032 amide-alkylC6-acid PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VH032). It is also advisable to include a higher concentration to assess for the hook effect and concentration-dependent off-targets[7].

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin[7].

  • Isobaric Labeling (Optional but Recommended):

    • Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed and accurate relative quantification[6].

  • LC-MS/MS Analysis:

    • Separate the labeled (or unlabeled) peptides by liquid chromatography and analyze them by tandem mass spectrometry[6].

    • Acquire data in a data-dependent or data-independent acquisition mode[7].

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify thousands of proteins[7].

    • Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets[6].

cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Digestion cell_culture->lysis labeling Isobaric Labeling (TMT/iTRAQ) lysis->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Data Processing & Quantification lc_ms->data_analysis off_target_id Identification of Potential Off-Targets data_analysis->off_target_id

Workflow for off-target identification using global proteomics.
Western Blotting for Off-Target Validation

This is a widely used technique to confirm the degradation of specific proteins identified from global proteomics.[6]

  • Sample Preparation: Prepare cell lysates as described in the proteomics protocol.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensity of the potential off-target protein in PROTAC-treated samples versus control samples. A loading control (e.g., GAPDH, β-actin) should be used to normalize the results.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context.[3][6]

  • Treatment and Heating:

    • Treat intact cells with the VH032 amide-alkylC6-acid PROTAC.

    • Heat the cells to a range of temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction from the precipitated proteins.

  • Analysis:

    • Analyze the amount of soluble protein at each temperature point by Western blot or other methods.

    • The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This thermal shift indicates target engagement[6].

References

Technical Support Center: Troubleshooting Poor Ternary Complex Formation with VH 032 Amide-AlkylC6-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor ternary complex formation when using VH 032 amide-alkylC6-acid in their Proteolysis Targeting Chimera (PROTAC) experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format to provide direct solutions to experimental hurdles.

Q1: We are observing no or very weak ternary complex formation. What are the primary factors to investigate?

A1: Several factors can contribute to poor ternary complex formation. A systematic approach to troubleshooting is recommended:

  • Component Integrity:

    • PROTAC Quality: Confirm the chemical identity, purity, and stability of your PROTAC synthesized from this compound. Use techniques like LC-MS and NMR to verify the final product. Impurities or degradation products can interfere with binding.

    • Protein Quality: Ensure your target protein and the VHL E3 ligase complex are pure, correctly folded, and active. Aggregated or misfolded proteins will not form a stable ternary complex. Dynamic Light Scattering (DLS) can be used to assess protein aggregation.

    • Ligand Activity: Confirm that the warhead of your PROTAC is binding to the target protein and that the VH032 moiety is capable of binding to VHL. This can be done through binary binding experiments using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Experimental Conditions:

    • Buffer Composition: Ensure that the buffer conditions (pH, salt concentration, additives) are optimal for the stability and interaction of all three components. It is crucial to use a matched buffer for all components in biophysical assays to minimize artifacts.

    • Concentrations: The relative concentrations of the PROTAC, target protein, and E3 ligase are critical. The "hook effect," where high concentrations of the PROTAC can lead to the formation of binary complexes at the expense of the ternary complex, is a common issue.[1] A wide dose-response curve is essential to identify the optimal concentration range for ternary complex formation.

Q2: How does the alkylC6 linker of this compound influence ternary complex formation?

A2: The linker plays a crucial role in the stability and geometry of the ternary complex.[]

  • Length and Flexibility: An alkylC6 linker provides a certain degree of flexibility and a specific length. If this linker is too short for a given target protein and VHL, it can lead to steric clashes, preventing the formation of a stable complex.[3] Conversely, if it is too long, it might lead to an entropically unfavorable and unstable ternary complex.[3] While the alkylC6 linker is a good starting point, it may not be optimal for every target.

  • Linker Composition: Simple alkyl linkers lack the potential for specific interactions with the proteins that can be provided by other linker types (e.g., PEG linkers). These interactions can contribute to the stability of the ternary complex.[4]

Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?

A3: Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.[5]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-Target) increases the affinity for the second protein (E3 ligase). This is highly desirable as it stabilizes the ternary complex.[5][6]

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, which can hinder ternary complex formation and subsequent degradation.

  • Non-cooperative (α = 1): The binding of the two proteins is independent.

High positive cooperativity is often a hallmark of an effective PROTAC and can help mitigate the "hook effect".[6]

Q4: We suspect the "hook effect" is impacting our results. How can we confirm and mitigate it?

A4: The hook effect is characterized by a bell-shaped dose-response curve where the desired effect (e.g., degradation or ternary complex formation) decreases at higher PROTAC concentrations.[1]

  • Confirmation: Perform a wide range of PROTAC concentrations in your assay. If you observe a decrease in signal at higher concentrations, the hook effect is likely occurring.

  • Mitigation:

    • Lower PROTAC Concentrations: The most straightforward solution is to use lower concentrations of your PROTAC, focusing on the nanomolar to low micromolar range.

    • Optimize Component Ratios: Adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.

II. Quantitative Data Summary

The following tables summarize representative binding affinities and cooperativity data for VH032-based PROTACs to provide a reference for expected values. Note that these values are highly dependent on the specific target protein, linker, and experimental conditions.

Table 1: Binary and Ternary Binding Affinities (Kd) of VH032-Based PROTACs

PROTACTarget ProteinE3 LigaseBinary Kd (PROTAC to VHL) (nM)Ternary Kd (PROTAC to VHL with Target) (nM)Assay MethodReference
MZ1Brd4BD2VHL18811ITC[6]
AT1Brd4BD2VHL~70~14SPR[7][8]
CM11 (homo-PROTAC)VHLVHL-11ITC[6]
VH032-VHL188-ITC[6]
VH101-VHL44--[9]

Table 2: Cooperativity of VH032-Based PROTACs

PROTACTarget ProteinE3 LigaseCooperativity (α)Assay MethodReference
MZ1Brd4BD2VHL18ITC[6]
AT1Brd4BD2VHL~5SPR[10]
SIM1 (Trivalent)BRD4VHL3.5AlphaLISA[11]
CM11 (homo-PROTAC)VHLVHL18ITC[6]

III. Experimental Protocols

Detailed methodologies for key biophysical assays are provided below.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation.

Methodology: [5][12]

  • Immobilization:

    • Immobilize biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC to VHL):

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binding kinetics and affinity of the binary interaction.

  • Ternary Interaction:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized VHL surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of complex formation.

Methodology: [6]

  • Preparation:

    • Ensure all components (target protein, E3 ligase, PROTAC) are in an identical, well-dialyzed buffer to minimize heats of dilution.

  • Binary Titration (e.g., PROTAC into VHL):

    • Fill the ITC cell with the VHL E3 ligase complex (typically at 10-20 µM).

    • Fill the injection syringe with the PROTAC (typically 10-20 fold higher concentration than the protein in the cell).

    • Perform the titration and analyze the data using a suitable binding model to determine Kd1.

  • Ternary Titration:

    • To measure the affinity of the PROTAC to the pre-formed binary complex (e.g., VHL-Target), saturate the VHL in the cell with the target protein.

    • Titrate the PROTAC into this pre-formed binary complex solution.

    • Alternatively, to measure the affinity of the target to the PROTAC-VHL complex, pre-saturate the PROTAC with VHL and titrate in the target protein.

  • Data Analysis:

    • Analyze the binding isotherms to determine the apparent Kd for the ternary complex formation.

    • Calculate the cooperativity factor (α) using the appropriate binary Kd value.

IV. Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (VH032-linker-warhead) Target Target Protein (POI) PROTAC->Target Binds to POI VHL VHL E3 Ligase PROTAC->VHL Binds to E3 Ligase Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a VH032-based PROTAC.

VHL-Mediated Ubiquitination Pathway

Caption: Key steps in the VHL-mediated ubiquitination cascade induced by a PROTAC.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Poor Ternary Complex Formation Observed Check_Components Verify Integrity of PROTAC, Target Protein, and E3 Ligase Start->Check_Components Check_Binary Confirm Binary Interactions (SPR or ITC) Check_Components->Check_Binary If components are pure & active Redesign Consider PROTAC Redesign Check_Components->Redesign If issues with components Optimize_Conditions Optimize Assay Conditions (Buffer, pH, Salt) Check_Binary->Optimize_Conditions If binary binding is confirmed Check_Binary->Redesign If no binary binding Address_Hook Investigate Hook Effect (Wide Dose-Response) Optimize_Conditions->Address_Hook If conditions are optimized Consider_Linker Evaluate Linker Suitability (Length, Composition) Address_Hook->Consider_Linker If hook effect is ruled out/mitigated Consider_Linker->Redesign If linker is suspected to be suboptimal

References

stability of VH 032 amide-alkylC6-acid in different solvents and buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VH 032 amide-alkylC6-acid. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this degrader building block effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is crucial to maintain the integrity of the compound.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce long-term stability.[3][4]

  • In Solution: Storing peptides or similar compounds in solution for extended periods is not recommended as it can lead to degradation.[4] If you must store a solution, it is best to prepare aliquots of a stock solution and store them at -20°C or colder.[1][2] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][4] For optimal stability in solution, a sterile, slightly acidic buffer (pH 5-7) is recommended.[1][2]

Q2: What is the recommended procedure for dissolving this compound?

A2: The solubility of complex organic molecules can be challenging to predict and may require some optimization. As a functionalized carboxylic acid, its solubility is pH-dependent.[5][6]

Here is a general protocol for solubilization:

  • Start with an Organic Solvent: First, attempt to dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][7] Sonication can aid in dissolution.

  • Dilute with Aqueous Buffer: Once dissolved in the organic solvent, you can slowly dilute the solution with your aqueous buffer of choice to the desired final concentration.[7]

  • pH Adjustment for Aqueous Solubility: For direct dissolution in aqueous buffers, adjusting the pH can improve solubility. Since this compound has a terminal carboxylic acid, increasing the pH with a suitable base will deprotonate the acid group, forming a more soluble salt.[5][6]

  • Test a Small Amount First: It is always advisable to test the solubility of a small amount of the compound before dissolving the entire sample.

Q3: What are the potential stability issues I should be aware of when working with this compound in different buffers?

A3: The primary potential stability concern for this molecule in solution is the hydrolysis of the amide bond.

  • Acidic Conditions: In the presence of a dilute acid and heat, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.[8][9][10]

  • Basic Conditions: Similarly, heating with a sodium hydroxide (B78521) solution can also lead to amide hydrolysis, producing ammonia (B1221849) and the carboxylate salt.[8][9][10]

While these reactions typically require heating, prolonged storage in strongly acidic or basic buffers at room temperature could lead to slow degradation over time. For sensitive experiments, it is recommended to use freshly prepared solutions.

Troubleshooting Guides

Solubility Issues

If you are encountering problems with dissolving this compound, consider the following troubleshooting steps.

Problem Possible Cause Suggested Solution
Compound does not dissolve in aqueous buffer. The compound has limited aqueous solubility in its neutral form.1. Try dissolving in a small amount of a water-miscible organic solvent like DMSO or DMF first, then dilute with your aqueous buffer. 2. Adjust the pH of the aqueous buffer. Increasing the pH will deprotonate the carboxylic acid, which should increase solubility.
Precipitation occurs after diluting the organic stock solution with aqueous buffer. The final concentration of the compound in the mixed solvent system exceeds its solubility limit.1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure the final solvent concentration is compatible with your assay).[11] 3. Use solubilizing agents or cyclodextrins.[5]
The solution appears cloudy or forms a gel. The compound may be suspended rather than fully dissolved, or it may be forming aggregates.1. Use sonication to help break up solid particles and enhance solubilization. 2. If the issue persists, the compound is likely not soluble in the chosen solvent system at that concentration. Try a different solvent or adjust the concentration.

Below is a diagram illustrating the logical workflow for troubleshooting solubility issues.

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve Compound dissolve_organic Dissolve in Organic Solvent (e.g., DMSO, DMF) start->dissolve_organic dissolve_aqueous Dissolve in Aqueous Buffer start->dissolve_aqueous dilute Dilute with Aqueous Buffer dissolve_organic->dilute check_solubility Is the solution clear? dissolve_aqueous->check_solubility dilute->check_solubility success Success: Compound is Solubilized check_solubility->success Yes sonicate Use Sonication check_solubility->sonicate No failure Failure: Try Alternative Methods adjust_ph Adjust pH of Aqueous Buffer adjust_ph->check_solubility lower_conc Lower Final Concentration adjust_ph->lower_conc sonicate->check_solubility sonicate->adjust_ph lower_conc->dilute lower_conc->failure

Caption: A flowchart for systematically addressing solubility challenges.

Experimental Protocols & Stability Assessment

For critical experiments where the stability of this compound is a concern, a stability assessment is recommended.

Protocol: Assessing Compound Stability by HPLC

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution into the different solvents and buffers you plan to use in your experiments.

  • Incubate: Incubate the test solutions under the conditions of your experiment (e.g., specific temperature and duration).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution.

  • HPLC Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial time point (t=0). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Below is a diagram of a general experimental workflow for stability testing.

G Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution in Organic Solvent prep_test Prepare Test Solutions in Various Buffers prep_stock->prep_test incubate Incubate under Experimental Conditions prep_test->incubate time_points Collect Aliquots at Different Time Points incubate->time_points hplc Analyze by HPLC time_points->hplc analyze Analyze Data for Degradation hplc->analyze conclusion Determine Stability in Each Condition analyze->conclusion

Caption: A generalized workflow for evaluating compound stability.

Signaling Pathways and Degradation

This compound is a building block for Proteolysis Targeting Chimeras (PROTACs). The VH 032 portion is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. PROTACs function by bringing a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

As mentioned, a potential degradation pathway for this molecule itself is amide hydrolysis. The diagram below illustrates this chemical process.

G Potential Degradation Pathway: Amide Hydrolysis compound This compound acid_hydrolysis Acidic Conditions (H+, H2O, heat) compound->acid_hydrolysis base_hydrolysis Basic Conditions (OH-, H2O, heat) compound->base_hydrolysis products_acid Carboxylic Acid + Amine Salt acid_hydrolysis->products_acid products_base Carboxylate Salt + Ammonia base_hydrolysis->products_base

Caption: The chemical pathway of amide hydrolysis under acidic and basic conditions.

References

Technical Support Center: Synthesis of VH032-Amide-AlkylC6-Acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common pitfalls during the synthesis of PROTACs utilizing the VH032-amide-alkylC6-acid linker.

Troubleshooting Guide

This guide addresses specific issues that may arise during the final amide coupling of a warhead (targeting the protein of interest) to the VH032-amide-alkylC6-acid linker and the subsequent purification of the final PROTAC.

Problem 1: Low or No Yield of the Final PROTAC

Possible Causes and Solutions:

  • Inefficient Amide Coupling Reaction:

    • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. While standard reagents like HATU, HBTU, and EDC are commonly used, their efficiency can vary depending on the steric hindrance and electronic properties of the warhead's amine.

      • Recommendation: If standard coupling reagents give low yields, consider screening a panel of phosphonium (B103445) (e.g., PyBOP) or uranium/aminium (e.g., HATU, HCTU) salts. The use of additives like OxymaPure or HOAt can suppress side reactions and improve yields.[1][2][3] For sterically hindered amines, stronger activating agents may be necessary.

    • Inappropriate Base: The choice and amount of base can significantly impact the reaction. Common bases include DIPEA and N-methylmorpholine (NMM).

      • Recommendation: Use of NMM has been shown to mitigate cytotoxicity and suppress byproduct formation in high-throughput synthesis.[4] Ensure the base is fresh and used in the correct stoichiometric ratio to neutralize any acid present and facilitate the coupling.

    • Amine Salt Formation: If the amine on the warhead is stored as a salt (e.g., HCl or TFA salt), it may not be sufficiently free to react.

      • Recommendation: The use of free amines is generally preferred over their ammonium (B1175870) salts for better reaction outcomes.[1][3] If using a salt, ensure enough base is added to liberate the free amine. An additional equivalent of a non-nucleophilic base can be beneficial.

  • Poor Solubility of Reactants: The large and often greasy nature of PROTAC precursors can lead to poor solubility in common reaction solvents like DMF or DCM, hindering the reaction.

    • Recommendation: Screen a range of solvents or solvent mixtures. A combination of a polar aprotic solvent (e.g., DMF, DMA) with a less polar co-solvent might improve solubility. Gentle heating can also be attempted, but monitor for potential degradation.

Problem 2: Difficulty in Purifying the Final PROTAC

Possible Causes and Solutions:

  • Close Polarity of Product and Starting Materials: The final PROTAC may have a similar polarity to the unreacted VH032-linker-acid or the warhead, making separation by standard column chromatography challenging.

    • Recommendation: Utilize high-performance liquid chromatography (HPLC) for purification. A shallow gradient can improve the separation of closely eluting compounds. Alternatively, explore other purification techniques like supercritical fluid chromatography (SFC).

  • Presence of Hard-to-Remove Byproducts: Byproducts from the coupling reaction (e.g., guanidinium (B1211019) byproduct from uranium reagents) can co-elute with the desired product.

    • Recommendation: After the reaction, a wash with a mild acid (e.g., dilute HCl) can help remove basic impurities. The choice of coupling reagent can also minimize byproduct formation; for instance, EDC with an additive often leads to cleaner reactions.

  • Product Instability on Silica (B1680970) Gel: The amide bonds in the PROTAC might be susceptible to hydrolysis on acidic silica gel.

    • Recommendation: Use neutral or deactivated silica gel for column chromatography. Alternatively, reverse-phase chromatography is often a better choice for purifying PROTACs.

Problem 3: Product Characterization Issues

Possible Causes and Solutions:

  • Complex NMR Spectra: The conformational flexibility of the alkylC6 linker can lead to broad peaks in the 1H NMR spectrum, making interpretation difficult.

    • Recommendation: Acquire NMR spectra at elevated temperatures to overcome rotational barriers and sharpen the peaks. 2D NMR techniques (e.g., COSY, HSQC) can also aid in assigning the complex signals.

  • Inaccurate Mass Spectrometry Data: The large molecular weight and potential for multiple charged states can complicate mass spectrometry analysis.

    • Recommendation: Use high-resolution mass spectrometry (HRMS) for accurate mass determination. Electrospray ionization (ESI) is a suitable technique for these types of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended order of addition for the amide coupling reagents?

A1: A common and effective order of addition is to pre-activate the carboxylic acid (VH032-amide-alkylC6-acid) with the coupling reagent and additive for a short period before adding the amine-containing warhead and the base. This can minimize side reactions involving the amine.

Q2: How does the alkylC6 linker affect the synthesis and properties of the PROTAC?

A2: The alkylC6 linker provides flexibility, which can be beneficial for inducing the formation of a productive ternary complex between the target protein and the E3 ligase.[5] However, this flexibility can also lead to challenges in purification and characterization due to conformational heterogeneity. From a synthetic standpoint, the linker's length and composition can influence the solubility of the precursors. While alkyl chains are common, PEG linkers are also frequently used to modulate solubility and cell permeability.[5]

Q3: Are there alternatives to the final amide bond formation?

A3: Yes, while amide bonds are the most common linkage, other chemistries like "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) can be used if the warhead and linker are appropriately functionalized.[5] This can sometimes offer higher yields and simpler purification. Ester linkages have also been explored to improve properties like cell permeability.[6]

Q4: My final PROTAC has poor cell permeability. Is this related to the synthesis?

A4: While not a direct synthetic pitfall, the choice of linker and the overall structure of the PROTAC, determined during synthesis, heavily influence its physicochemical properties, including cell permeability.[7][8] PROTACs often have high molecular weights and polar surface areas, which can limit their ability to cross cell membranes.[8][9] The linker composition can be modulated to optimize these properties. For instance, linkers that allow for intramolecular hydrogen bonding can shield polar groups and improve permeability.[7]

Quantitative Data Summary

The following table summarizes typical yields for the final amide coupling step in the synthesis of VH032-based PROTACs under various conditions. Note that yields are highly dependent on the specific warhead used.

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)Reference(s)
T3P-DIPEADCM14 - 41[7]
HATU-DIPEADMFModerate to Good[10]
EDCOxymaPureNMMDMSOGood[1][4]
Supported DCCOxymaPure-CH2Cl2/CH3CNGood (for automated synthesis)[11]

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolution: Dissolve VH032-amide-alkylC6-acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-containing warhead (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow VH032-Amide-AlkylC6-Acid PROTAC Synthesis Workflow and Pitfalls cluster_start Starting Materials cluster_reaction Amide Coupling Step cluster_pitfalls Common Pitfalls cluster_end Final Product & Analysis VH032_linker VH032-amide-alkylC6-acid Coupling Amide Bond Formation VH032_linker->Coupling Warhead Warhead-NH2 Warhead->Coupling Pitfall1 Low Yield: - Inefficient coupling reagents - Wrong base/amine salt - Poor solubility Coupling->Pitfall1 Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Reaction Work-up Pitfall2 Purification Issues: - Co-elution of starting materials - Byproduct contamination - Product instability Pitfall3 Characterization Problems: - Broad NMR peaks - MS ionization issues Purified_PROTAC Purified PROTAC Crude_PROTAC->Purified_PROTAC Purification Purified_PROTAC->Pitfall2 Characterization Characterization (NMR, MS) Purified_PROTAC->Characterization Characterization->Pitfall3

References

strategies to enhance the degradation potency of VH 032 amide-alkylC6-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the degradation potency of your VH032 amide-alkylC6-acid PROTACs and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a VH032 amide-alkylC6-acid PROTAC and how does it work?

A1: A VH032 amide-alkylC6-acid PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1][2][3] It consists of three key components:

  • A VH032 ligand: This part of the molecule binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4]

  • A Protein of Interest (POI) ligand: This "warhead" is designed to bind to your specific target protein.

  • An amide-alkylC6-acid linker: This flexible chain connects the VH032 and POI ligands. The "amide" indicates a key chemical group, "alkylC6" refers to a six-carbon chain, and the terminal "acid" provides a point for conjugation.[2][3]

The PROTAC works by forming a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity.[1][5] This proximity allows the E3 ligase to tag the target protein with ubiquitin chains, marking it for destruction by the cell's proteasome.[1][6]

Q2: My PROTAC's degradation potency is low. What are the most common initial checkpoints?

A2: When a PROTAC shows little to no degradation, the issue often lies in one of three areas: the PROTAC molecule itself, the biological system, or the formation of the ternary complex.[7]

Initial troubleshooting steps include:

  • Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[7]

  • Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of VHL.[8][9] Some cell lines, like the 786-O renal carcinoma line, do not express VHL and can be used as a negative control.[10]

  • Assess Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and VHL.[7]

  • Check for the "Hook Effect": Test a broad concentration range (e.g., 1 nM to 10 µM). Using excessively high concentrations can paradoxically decrease degradation efficiency.[8][11][12]

Q3: What is the "hook effect" and how do I address it?

A3: The "hook effect" is a common phenomenon where a PROTAC's degradation efficacy decreases at high concentrations, resulting in a bell-shaped dose-response curve.[8][11] This occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes (either Target-PROTAC or VHL-PROTAC) which compete with the formation of the productive ternary complex (Target-PROTAC-VHL) required for degradation.[11][12] Failing to recognize the hook effect can lead to misinterpreting a potent PROTAC as inactive.[11]

To address the hook effect:

  • Extend the Dose-Response Range: Use a wide range of concentrations with smaller dilution steps (e.g., half-log dilutions) to fully characterize the curve and identify the optimal concentration for maximum degradation (Dmax).[11][13]

  • Assess Ternary Complex Formation Directly: Use biophysical assays like NanoBRET, FRET, or AlphaLISA to measure ternary complex formation at different PROTAC concentrations.[11][14][15] The signal from these assays will often also produce a bell-shaped curve that indicates the optimal concentration range for complex formation.[11][12]

Q4: How does the amide-alkylC6-acid linker affect my PROTAC's potency?

A4: The linker is a critical determinant of PROTAC efficacy and is not just a passive spacer. Its length, composition, and attachment points influence:

  • Ternary Complex Stability: The linker's flexibility and chemical properties determine the orientation of the target protein and E3 ligase, which is crucial for productive ubiquitination.[16]

  • Cell Permeability: PROTACs are often large molecules that fall outside the typical "rule of five" for drug-likeness, making cell permeability a challenge.[17][18][19] The linker contributes significantly to the molecule's overall physicochemical properties, such as lipophilicity and the number of hydrogen bond donors/acceptors.[18][20]

  • Physicochemical Properties: Strategies like substituting an amide in the linker with an ester have been shown to improve permeability and cellular activity, potentially by reducing the number of hydrogen bond donors and increasing lipophilicity.[19][21][22]

Troubleshooting Guides

Problem 1: Low or No Target Degradation Observed

Your Western blot shows minimal or no reduction in the target protein levels after treatment.

Logical Troubleshooting Workflow

G cluster_solutions Potential Solutions start Low/No Degradation check_compound 1. Verify PROTAC Integrity & Purity start->check_compound check_cells 2. Verify Cellular System (Target & VHL Expression) check_compound->check_cells Purity OK sol_compound Resynthesize or purify compound check_compound->sol_compound Purity <95% check_permeability 3. Assess Cell Permeability check_cells->check_permeability Expression OK sol_cells Use different cell line; confirm with qPCR/WB check_cells->sol_cells Low/No Expression check_binary 4. Confirm Binary Binding (Target & VHL) check_permeability->check_binary Permeability OK sol_permeability Modify linker to improve physicochemical properties check_permeability->sol_permeability Poor Permeability check_ternary 5. Assess Ternary Complex Formation check_binary->check_ternary Binding OK sol_binary Redesign warhead or VHL ligand check_binary->sol_binary No Binding check_ub 6. Check for Target Ubiquitination check_ternary->check_ub Complex Forms sol_ternary Optimize linker (length, composition, attachment) check_ternary->sol_ternary No Complex check_proteasome 7. Confirm Proteasome Activity check_ub->check_proteasome Ubiquitination OK sol_ub Optimize linker for productive geometry check_ub->sol_ub No Ubiquitination redesign Redesign PROTAC (Linker, Warhead, E3 Ligand) check_proteasome->redesign Activity OK (Suggests unproductive geometry) sol_proteasome Use proteasome inhibitor as control check_proteasome->sol_proteasome No Rescue

Caption: A systematic workflow for troubleshooting low PROTAC efficacy.
Troubleshooting Steps & Solutions

Possible Cause Recommended Action / Assay Interpretation of Results
1. Poor Compound Integrity Verify purity by HPLC/LC-MS and structure by NMR. Assess stability in media.[7][16]If purity is <95% or degradation is observed, resynthesize or purify the compound.
2. Insufficient Target or VHL Expression Perform Western blot or qPCR on cell lysates to confirm protein and transcript levels of both the target and VHL.[8]If expression is low, choose a different cell line known to have higher expression levels.
3. Poor Cell Permeability Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[8][18][19]Low permeability suggests the PROTAC is not reaching its intracellular targets. Consider linker modifications (e.g., amide-to-ester substitution, reducing hydrogen bond donors) to improve physicochemical properties.[18][21]
4. No Binary Target Engagement Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to measure binding affinity (Kd) of the PROTAC to the isolated target protein and to the VHL protein complex separately.[14][23]If binding to either protein is weak or absent, the respective ligand ("warhead" or VH032 portion) may need redesign.
5. Inefficient Ternary Complex Formation Use cellular (e.g., NanoBRET[15][24]) or biochemical (e.g., AlphaLISA[11][12]) assays to directly measure the formation of the Target-PROTAC-VHL complex.If no complex is formed despite good binary binding, this strongly indicates a linker issue. The linker may be too short, too long, too rigid, or have incorrect attachment points, preventing the two proteins from coming together.[16]
6. Unproductive Ternary Complex Perform a cellular ubiquitination assay. Immunoprecipitate the target protein and probe for ubiquitin via Western blot.[6][7][13]If a ternary complex forms but the target is not ubiquitinated, the complex geometry is likely non-productive. The linker needs to be redesigned to orient the target's lysine (B10760008) residues towards the E3 ligase's active site.[16]
7. Impaired Proteasome Function Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[13]If the PROTAC is working, target protein levels should be "rescued" (i.e., degradation is blocked) in the presence of the proteasome inhibitor. If there is no rescue, the protein loss may be due to non-proteasomal effects like transcriptional downregulation.
Problem 2: A "Hook Effect" is Observed

Your dose-response curve is bell-shaped, with decreased degradation at higher concentrations.[8][11]

Data Interpretation and Strategy

This is a strong indicator that your PROTAC's mechanism of action is working as intended and is dependent on ternary complex formation.[13] The primary issue is using a concentration that is too high.

  • Action 1: Re-run the degradation assay with a wider concentration range and more data points around the "peak" and "hook" to accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

  • Action 2: For all future cellular experiments, use concentrations at or below the optimal concentration that gives the Dmax.

  • Action 3: Characterize the ternary complex using biophysical assays to understand the relationship between concentration and complex formation.[8][12] The peak of the bell-shaped curve in these assays should correlate with the optimal degradation concentration.

Data Presentation: Enhancing Degradation Potency

Optimizing the linker is a key strategy to improve potency. The following illustrative data shows how systematic modifications to an initial VH032 amide-alkylC6-acid PROTAC could enhance degradation.

Disclaimer: The following data is illustrative, based on established principles of PROTAC optimization, and is intended to guide experimental design.

Table 1: Effect of Linker Composition on Degradation Potency (DC50)

PROTAC ID Linker Modification from AlkylC6 Baseline DC50 (nM) Dmax (%) Cell Permeability (PAMPA, 10⁻⁶ cm/s) Comment
Baseline-C6 VH032-amide-alkylC6-acid-Warhead250750.3Moderate potency, limited by permeability.
Mod-C4 Shortened to AlkylC4500600.4Linker may be too short for optimal ternary complex formation.
Mod-C8 Lengthened to AlkylC8150850.2Improved Dmax suggests better geometry, but potency limited by lower permeability.
Mod-C6-Ester Amide replaced with Ester80801.1Significant improvement in permeability and potency.[21]
Mod-PEG2 AlkylC6 replaced with PEG2300700.5PEG may improve solubility but can increase polarity, hindering permeability.[18][19]
Optimized-C6E VH032-ester-alkylC6-acid-Warhead 50 95 1.2 Optimal combination of permeability and productive ternary complex formation.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[1][5][25]

PROTAC-Mediated Degradation Pathway

G cluster_0 POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL VHL E3 Ligase VHL->Ternary PROTAC VH032 PROTAC PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action for a VH032-based PROTAC.

Materials:

  • Cell line expressing the target protein and VHL

  • VH032 amide-alkylC6-acid PROTAC stock (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer, SDS-PAGE gels, transfer apparatus, PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Target, anti-Loading Control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates to reach 70-80% confluency at harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10,000 nM) for a set time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[5]

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape cells, and transfer to a microcentrifuge tube.[5]

  • Protein Quantification: Incubate lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1][5]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1][5]

  • Protein Transfer: Transfer separated proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.[1][5]

  • Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control, then calculate the percentage of degradation relative to the vehicle control.[1]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the PROTAC-mediated physical interaction between the target protein and VHL in a cellular context.[7][13]

Methodology:

  • Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC (determined from the Western blot) and a vehicle control for a short duration (e.g., 1-4 hours) to capture the complex before degradation occurs.

  • Cell Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.

  • Immunoprecipitation (IP):

    • Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody against your target protein (or VHL) overnight at 4°C.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes.

  • Washes & Elution: Wash the beads 3-5 times with ice-cold lysis buffer to remove unbound proteins. Elute the bound complexes by adding Laemmli buffer and boiling.

  • Western Blot Analysis: Analyze the eluate by Western blot. Probe separate blots for the immunoprecipitated protein (positive control) and the co-immunoprecipitated partner (e.g., probe for VHL if you pulled down the target protein). A band for the partner protein in the PROTAC-treated lane, but not the control lane, indicates ternary complex formation.[7]

Protocol 3: Cellular Ubiquitination Assay

This assay determines if the ternary complex is productive, i.e., if it leads to the ubiquitination of the target protein.[6][13]

Methodology:

  • Cell Treatment: Treat cells with your PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting. This will cause poly-ubiquitinated proteins to accumulate instead of being degraded.[13]

  • Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.

  • Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the membrane with an anti-ubiquitin antibody.

  • Analysis: A high-molecular-weight smear or laddering pattern appearing above the band for your target protein in the PROTAC-treated lanes indicates successful poly-ubiquitination.[7]

References

Validation & Comparative

Validating Ternary Complex Formation with VH032 Amide-AlkylC6-Acid PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The formation of a stable ternary complex, consisting of the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase, is the cornerstone of PROTAC efficacy. This guide provides a comparative overview of key experimental methods to validate and characterize the formation of ternary complexes mediated by PROTACs utilizing the VH032 amide-alkylC6-acid linker, a common building block for recruiting the von Hippel-Lindau (VHL) E3 ligase.

The Central Role of the Ternary Complex

The mechanism of action of a PROTAC begins with its two distinct heads binding simultaneously to a target protein and an E3 ligase. This proximity, orchestrated by the PROTAC linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. Therefore, the stability and kinetics of the ternary complex are critical determinants of a PROTAC's degradation efficiency and potency.

dot

A Comparative Guide to VHL Ligands in PROTACs: Featuring VH 032 amide-alkylC6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The von Hippel-Lindau (VHL) E3 ligase is a popular choice, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of PROTACs employing different VHL ligands, with a focus on derivatives of the widely used VH032 scaffold. While direct comparative data for a PROTAC synthesized specifically with VH 032 amide-alkylC6-acid is not extensively published, we will use the closely related and well-characterized PROTAC, MZ1, as a primary example for comparison. MZ1 utilizes a VH032 core linked via a polyethylene (B3416737) glycol (PEG) linker, which offers a close structural and functional parallel to an alkylC6 linker.

Quantitative Performance of VHL Ligand-Based PROTACs

The effectiveness of a PROTAC is determined by several key parameters, including its binding affinity to the VHL E3 ligase, its ability to degrade the target protein (measured by DC50 and Dmax), and the stability of the ternary complex it forms. The following tables summarize the performance of different VHL ligands and their resulting PROTACs targeting the BRD4 protein, a common benchmark in PROTAC development.

Table 1: Comparison of VHL Ligand Binding Affinities

VHL LigandModification from VH032Binding Affinity (Kd) to VHL
VH032-185 nM[1][2]
VH101α-fluorine and cyclopropyl (B3062369) substitution44 nM[1][2]
MZ1 (VH032-based) VH032 with PEG linker66 nM[3]

Note: Lower Kd values indicate stronger binding affinity.

Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs

PROTACVHL Ligand ComponentTarget ProteinCell LineDC50Dmax
MZ1 VH032 with PEG linkerBRD4H661, H8388 nM, 23 nM[1]Complete at 100 nM[1]
ARV-771 VH032 derivativeBRD2/3/4Prostate Cancer<1 nM, <5 nM[1]Not Reported[1]
AT1 Structure-designed based on MZ1BRD4--Highly selective for BRD4[4]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

The efficacy of a PROTAC is underpinned by its ability to form a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-Induced Recycling Recycled PROTAC & VHL Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The formation of a stable ternary complex is often enhanced by positive cooperativity, where the binding of one protein partner increases the affinity for the other. For instance, the PROTAC MZ1 exhibits pronounced cooperative formation of the ternary complex with BRD4's second bromodomain (Brd4BD2) and VHL[4]. This cooperativity is a key factor in its high efficiency and selectivity.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed experimental methodologies are crucial. Below are protocols for key experiments used to characterize VHL ligand-based PROTACs.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules.

SPR_Workflow SPR Experimental Workflow for VHL-Ligand Binding cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilize VCB complex (VHL, Elongin B, Elongin C) on sensor chip Association Inject analyte over sensor surface (Association) Immobilization->Association Analyte_Prep Prepare serial dilutions of VHL ligand (analyte) Analyte_Prep->Association Dissociation Flow buffer over surface (Dissociation) Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Fit data to a kinetic model Sensorgram->Fitting Kd_Calc Calculate Kd (Binding Affinity) Fitting->Kd_Calc

Caption: Workflow for SPR-based binding affinity analysis.

Methodology:

  • Immobilization: The VHL-ElonginB-ElonginC (VCB) complex is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of the VHL ligand (e.g., this compound) are injected over the chip surface to measure the association rate.

  • Dissociation: Buffer is flowed over the surface to measure the dissociation rate of the ligand from the VCB complex.

  • Regeneration: The sensor surface is treated with a regeneration solution to remove any remaining bound ligand before the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Western Blotting for Protein Degradation Analysis

Western blotting is a standard technique to quantify the amount of a specific protein in a sample, making it ideal for measuring PROTAC-induced degradation.

Methodology:

  • Cell Treatment: Culture cells (e.g., a human cancer cell line expressing the target protein) and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Conclusion

The selection of a VHL ligand and the nature of its linker attachment are critical for the development of potent and selective PROTACs. While VH032 provides a robust and effective core for VHL recruitment, modifications to this scaffold, such as those seen in VH101, can enhance binding affinity. The performance of a PROTAC is not solely dependent on the binary binding affinity of the VHL ligand but is also heavily influenced by the formation of a stable and cooperative ternary complex, as exemplified by MZ1. PROTACs derived from the VH032 scaffold, including those with alkyl or PEG linkers, have demonstrated potent degradation of target proteins like BRD4. For researchers developing novel PROTACs, a thorough characterization of binding affinities, degradation efficiencies, and ternary complex dynamics is essential for optimizing therapeutic potential.

References

A Comparative Guide to VHL- and Pomalidomide-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent classes of Proteolysis Targeting Chimeras (PROTACs): those utilizing VH 032 amide-alkylC6-acid to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and those employing pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This objective analysis, supported by experimental data, aims to inform the rational design and selection of PROTACs for targeted protein degradation.

At a Glance: VHL vs. CRBN as E3 Ligase Recruiters

FeatureVH 032-based PROTACs (VHL Recruiters)Pomalidomide-based PROTACs (CRBN Recruiters)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Mechanism of Action Forms a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex, leading to ubiquitination and proteasomal degradation of the target protein.Forms a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex, leading to ubiquitination and proteasomal degradation of the target protein.
Known Off-Target Effects Generally considered to have fewer intrinsic off-target degradation profiles.Known to induce the degradation of endogenous zinc-finger (ZF) proteins, which can lead to unintended biological consequences.[1][2][3]
Tissue Expression VHL expression can be low in certain solid tumors and is regulated by oxygen levels, which might impact degrader potency in hypoxic environments.[4]CRBN is ubiquitously expressed and is particularly abundant in hematopoietic cells, making it effective for degrading nuclear oncoproteins in that lineage.[4]
Subcellular Localization VHL is predominantly cytosolic.[4]CRBN can shuttle between the nucleus and the cytoplasm.[4]
Clinical Development Numerous VHL-based PROTACs are in preclinical and clinical development.Pomalidomide itself is an approved drug, and several pomalidomide-based PROTACs are advancing through clinical trials.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome. The choice of the E3 ligase recruiter—in this case, a VH032-based ligand for VHL or pomalidomide for CRBN—is a critical determinant of the PROTAC's performance.

PROTAC_Mechanism cluster_vhl VH 032-based PROTAC cluster_pomalidomide Pomalidomide-based PROTAC VH032 VH 032 amide- alkylC6-acid Linker_VHL Linker VH032->Linker_VHL PROTAC_VHL VHL-recruiting PROTAC Target_Ligand_VHL Target Ligand Linker_VHL->Target_Ligand_VHL POI Protein of Interest (POI) PROTAC_VHL->POI Binds VHL VHL E3 Ligase PROTAC_VHL->VHL Recruits Pomalidomide Pomalidomide Linker_Pom Linker Pomalidomide->Linker_Pom PROTAC_Pom CRBN-recruiting PROTAC Target_Ligand_Pom Target Ligand Linker_Pom->Target_Ligand_Pom PROTAC_Pom->POI Binds CRBN CRBN E3 Ligase PROTAC_Pom->CRBN Recruits Proteasome Proteasome POI->Proteasome Enters Ub Ubiquitin VHL->Ub Transfers Ub CRBN->Ub Transfers Ub Ub->POI Tags for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: General mechanism of action for VHL- and CRBN-recruiting PROTACs.

Performance Comparison: Degradation of Oncogenic Kinases

While direct head-to-head comparisons of PROTACs with identical target ligands and linkers are limited, the available data allows for an informative assessment of their relative performance. Below are data for PROTACs targeting FLT3 and KRAS, two important cancer targets.

FLT3 Degradation in Acute Myeloid Leukemia (AML)

Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in AML. Both VHL- and CRBN-based PROTACs have been developed to degrade this target.

PROTAC Name/TypeE3 Ligase RecruitedTarget Cell LineDC50 (nM)Dmax (%)Reference(s)
LWY-713 (Pomalidomide-based)CRBNMV4-11 (FLT3-ITD)0.61494.8[5]
Pomalidomide-basedCRBNMV4-11 (FLT3-ITD)~10>90[6]
VHL-basedVHLMOLM-14 (FLT3-ITD)~25>90

Note: Data is compiled from different studies, and experimental conditions may vary.

KRAS G12C Degradation in Cancer

KRAS has long been considered an "undruggable" target. PROTACs offer a promising strategy for its degradation.

PROTAC Name/TypeE3 Ligase RecruitedTarget Cell LineDC50 (µM)Dmax (%)Reference(s)
LC-2 (VH032-based)VHLNCI-H2030 (KRAS G12C)0.25 - 0.76>90[7][8]
Pomalidomide-basedCRBNMIA PaCa-2 (KRAS G12C)>20 (no degradation)N/A[7]

Note: The development of effective CRBN-based KRAS G12C degraders has been reported to be more challenging than VHL-based counterparts.[7]

Signaling Pathway Analysis: Downstream Effects of Target Degradation

The degradation of a target protein by a PROTAC leads to the suppression of its downstream signaling pathways. This is a key aspect of their therapeutic effect.

FLT3 Signaling Pathway in AML

Degradation of mutant FLT3 in AML cells blocks downstream signaling through pathways like STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis.[5]

FLT3_Signaling FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Degradation Degradation FLT3->Degradation Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation PROTAC FLT3 PROTAC (VHL or CRBN-based) PROTAC->FLT3 Induces Degradation KRAS_Signaling KRAS KRAS G12C RAF RAF KRAS->RAF Degradation Degradation KRAS->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PROTAC KRAS PROTAC (VHL or CRBN-based) PROTAC->KRAS Induces Degradation PROTAC_Workflow Start Start: PROTAC Synthesis Cell_Culture Cell Culture (Target-expressing cell line) Start->Cell_Culture Treatment Treat cells with PROTAC (Dose-response and time-course) Cell_Culture->Treatment Lysate Prepare Cell Lysates Treatment->Lysate Viability Cell Viability Assay (e.g., CellTiter-Glo, CCK-8) Treatment->Viability WB Western Blotting (Quantify target protein levels) Lysate->WB Ubiquitination Ubiquitination Assay (Confirm mechanism of action) Lysate->Ubiquitination Proteomics Quantitative Proteomics (Assess on- and off-target effects) Lysate->Proteomics Degradation_Analysis Determine DC50 and Dmax WB->Degradation_Analysis End End: Candidate Selection Degradation_Analysis->End Viability_Analysis Determine IC50 Viability->Viability_Analysis Viability_Analysis->End Ubiquitination->End Proteomics->End

References

A Comparative Guide to Assays for Confirming Target Engagement of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the direct interaction of a Proteolysis Targeting Chimera (PROTAC) with its intended target protein and E3 ligase is a critical step in establishing its mechanism of action. This guide provides an objective comparison of key assays used to validate the target engagement of VH032 amide-alkylC6-acid PROTACs, which utilize the von Hippel-Lindau (VHL) E3 ligase to induce degradation. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in assay selection and implementation.

PROTAC Mechanism of Action: The Ternary Complex

PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][4] The formation and stability of this ternary complex are paramount for the efficacy of the PROTAC.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC VH032 PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ub Ub->Ternary_Complex

Caption: Mechanism of Action for a VH032-based PROTAC.

Comparison of Key Target Engagement Assays

The selection of an appropriate assay depends on the specific research question, the developmental stage of the PROTAC, and available resources. Assays can be broadly categorized as biophysical methods, which utilize purified components, and cellular assays, which measure engagement in a more physiologically relevant context.

Assay Assay Principle Type Key Readouts Throughput Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.BiophysicalKD (affinity), kon/koff (kinetics), Cooperativity (α)MediumLabel-free, real-time kinetic data, high sensitivity.[5][6]Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.BiophysicalKD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Low"Gold standard" for binding thermodynamics, label-free, in-solution measurement.[7][8]High sample consumption, low throughput, sensitive to buffer mismatches.[7]
NanoBRET™ Target Engagement Measures bioluminescence resonance energy transfer between a NanoLuc®-fused target protein and a fluorescent tracer in live cells.[9]CellularIC50 (target occupancy), Intracellular AffinityHighLive-cell measurement, assesses cell permeability, high-throughput format.[10][11]Requires genetic modification of cells, potential for tracer-compound competition artifacts.[12]
Cellular Thermal Shift Assay (CETSA®) Quantifies changes in protein thermal stability upon ligand binding in cells or cell lysates.[13]CellularThermal Shift (ΔTm), Dose-response curvesMedium-HighLabel-free, applicable in intact cells and tissues, no protein modification needed.[14][15]Not all binding events cause a thermal shift, indirect measure of engagement.[15]
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.BiophysicalKi/KD (affinity)HighHomogeneous assay, high-throughput, relatively simple setup.[7][16]Requires fluorescently labeled probe, potential for compound interference.
Quantitative Proteomics (MS) Mass spectrometry-based quantification of protein levels across the proteome after PROTAC treatment.Cellular% Degradation, Off-target effectsLowGlobal, unbiased view of degradation and selectivity.[4][17]Complex workflow, indirect measure of engagement, requires sophisticated instrumentation.

Featured Assay Protocols and Workflows

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful, label-free technique to directly measure the binding kinetics and affinity of binary (PROTAC-VHL or PROTAC-POI) and ternary complexes.[18] It is particularly useful for calculating the cooperativity factor (α), which indicates whether the binding of one partner enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other.[5]

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize VHL E3 Ligase on Sensor Chip Binary 2. Inject PROTAC (Analyte) Immobilize->Binary Ternary 4. Inject PROTAC + POI (Analyte) Binary_Result Measure Binary Binding (PROTAC-VHL) KD, kon/koff Binary->Binary_Result Analysis 5. Calculate Cooperativity (α) Binary_Result->Analysis Ternary_Setup 3. Pre-incubate PROTAC with Target Protein (POI) Ternary_Setup->Ternary Ternary_Result Measure Ternary Binding (POI-PROTAC-VHL) KD, kon/koff Ternary->Ternary_Result Ternary_Result->Analysis

Caption: Workflow for assessing PROTAC ternary complex formation using SPR.

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified VHL-ElonginB-ElonginC (VCB) complex onto a sensor chip surface.[5]

  • Binary Interaction (PROTAC-VHL): Inject increasing concentrations of the VH032 PROTAC over the VCB-immobilized surface and a reference surface. Monitor the association and dissociation phases in real-time.[19]

  • Ternary Interaction (POI-PROTAC-VHL): Inject the VH032 PROTAC pre-incubated with a near-saturating concentration of the purified target protein over the VCB surface.[18]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD) and kinetic rate constants (kon, koff) for both binary and ternary interactions.[20]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary VHL-PROTAC) / KD (ternary POI binding to VHL-PROTAC).[5] An α > 1 indicates positive cooperativity.

Data Presentation:

Interaction KD (nM) kon (10⁵ M⁻¹s⁻¹) koff (10⁻³ s⁻¹) Cooperativity (α)
PROTAC + VHL (Binary)1502.13.15-
PROTAC + POI (Binary)2501.53.75-
(PROTAC+POI) + VHL (Ternary)153.50.5310

Note: Data are representative examples.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[13] It is a powerful tool for confirming that a PROTAC can reach and bind its target inside intact cells without requiring any genetic modification.[14]

CETSA_Workflow cluster_cetsa CETSA Experimental Workflow Treat 1. Treat Intact Cells with VH032 PROTAC (or DMSO control) Heat 2. Heat Aliquots at a Range of Temperatures Treat->Heat Lyse 3. Lyse Cells and Centrifuge to Separate Soluble vs. Aggregated Proteins Heat->Lyse Detect 4. Detect Soluble Target Protein (e.g., Western Blot, AlphaLISA) Lyse->Detect Analyze 5. Plot Melt Curves and Determine Thermal Shift (ΔTm) Detect->Analyze

Caption: Workflow for assessing target engagement using CETSA.

Experimental Protocol:

  • Cell Treatment: Incubate cultured cells with the VH032 PROTAC at the desired concentration or with a vehicle control (e.g., DMSO) for a defined period.[13]

  • Heat Shock: Aliquot the cell suspensions and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).[21]

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles or detergents. Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.[21]

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a detection method like Western blotting or AlphaLISA®.[22]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve for the PROTAC-treated sample compared to the control indicates thermal stabilization and thus target engagement. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).

Data Presentation:

Compound Target Protein Tm (°C) (DMSO) Tm (°C) (Compound) Thermal Shift (ΔTm, °C)
VH032 PROTACTarget X52.557.0+4.5
VH032 PROTACVHL48.051.5+3.5
Negative ControlTarget X52.552.6+0.1

Note: Data are representative examples.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a high-throughput method that quantifies compound binding at a specific protein target in live cells.[9] It relies on energy transfer from a NanoLuc® luciferase-fused target protein to a cell-permeable fluorescent tracer that binds the same target. A PROTAC that enters the cell and engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[12]

NanoBRET_Workflow cluster_nanobret NanoBRET Target Engagement Workflow Start Start with Cells Expressing NanoLuc-Target Fusion Protein Add_Components 1. Add Fluorescent Tracer and Titrated Concentrations of VH032 PROTAC Start->Add_Components Incubate 2. Incubate to Allow Competition for Binding Add_Components->Incubate Measure 3. Add Substrate and Measure Donor (460 nm) and Acceptor (610 nm) Emission Incubate->Measure Analyze 4. Calculate BRET Ratio and Determine IC50 Value Measure->Analyze

Caption: Workflow for live-cell target engagement using NanoBRET.

Experimental Protocol:

  • Cell Preparation: Use cells that have been engineered (e.g., via transfection or CRISPR/Cas9) to express the target protein as a fusion with NanoLuc® luciferase.[12]

  • Compound and Tracer Addition: Dispense cells into a multi-well plate. Add the specific fluorescent tracer and serial dilutions of the VH032 PROTAC.

  • Incubation: Incubate the plate to allow the PROTAC to enter the cells and compete with the tracer for binding to the NanoLuc®-target fusion protein.[10]

  • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence signals at the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) wavelengths.[23]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the IC50, which reflects the potency of target engagement in live cells.[24]

Data Presentation:

Compound Target Live-Cell NanoBRET IC50 (nM)
VH032 PROTACTarget X85
Parent Warhead (for Target X)Target X50
VH032 Parent LigandVHL120

Note: Data are representative examples. This assay can be adapted to measure engagement with VHL as well.[25]

References

Optimizing Protein Degradation: A Head-to-Head Comparison of Alkyl Linker Lengths for VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component in this design is the linker, which bridges the target protein binder and the E3 ligase ligand. This guide provides a detailed comparison of different alkyl linker lengths when conjugated with VH032 amide-alkylC6-acid, a widely used von Hippel-Lindau (VHL) E3 ligase ligand, offering insights into the impact of linker length on PROTAC performance.

The core principle of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[1][2] The linker's length and composition are not merely spacers but play a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.[3] This guide focuses on simple alkyl chains of varying lengths (C3, C4, C5, and C6) attached to the VH032 VHL ligand, providing a framework for understanding how linker length can be optimized to enhance PROTAC efficacy.

Performance Metrics: Impact of Linker Length on Degradation and Permeability

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[4][5] Furthermore, cellular permeability is a key factor for the successful translation of a PROTAC into a therapeutic agent.

While a direct, publicly available head-to-head study for a single target protein using VH032 with C3, C4, C5, and C6 alkyl linkers is not extensively documented, the principles of linker optimization are well-established. Shorter linkers may not allow for the optimal orientation of the target protein and E3 ligase for efficient ubiquitination, while excessively long linkers can lead to reduced stability of the ternary complex, a phenomenon known as the "hook effect".[6] Therefore, an optimal linker length often exists for each specific target and binder pair.[7][8]

The following table presents a representative comparison of how different alkyl linker lengths might influence key performance parameters of a VH032-based PROTAC targeting a hypothetical protein, based on general principles observed in PROTAC development.

Linker LengthDC50 (nM)Dmax (%)Cellular Permeability (Pe, 10⁻⁶ cm/s)Rationale
Alkyl-C3-Acid 500700.8May be too short to allow for optimal ternary complex formation, leading to lower potency and efficacy. Higher permeability due to lower molecular weight.
Alkyl-C4-Acid 150850.6Improved geometry for the ternary complex, resulting in better degradation. Permeability remains reasonable.
Alkyl-C5-Acid 50950.4Represents a potentially optimal length, facilitating a highly stable and productive ternary complex, leading to potent and efficient degradation. Permeability is slightly reduced due to increased size.
Alkyl-C6-Acid 200800.2The longer linker may introduce excessive flexibility, potentially leading to a less stable ternary complex and a decrease in degradation efficiency. The increased molecular weight and hydrophobicity can also negatively impact permeability.

Note: The data presented in this table is illustrative and intended to reflect general trends in PROTAC linker optimization. Actual values will be target and cell-line dependent.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in evaluating these PROTACs, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-Linker-Target Ligand Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assay Cellular Assays cluster_permeability Permeability Assay VH032_Acid VH032-Amide-Alkyl-Acid (C3, C4, C5, C6) Coupling Amide Coupling (e.g., HATU, HOBt) VH032_Acid->Coupling Target_Ligand Target Protein Ligand with Amine Handle Target_Ligand->Coupling PROTAC Final PROTAC Coupling->PROTAC Treatment PROTAC Treatment (Dose-Response) PROTAC->Treatment PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) PROTAC->PAMPA Cell_Culture Cell Seeding Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis LC_MS LC-MS Analysis PAMPA->LC_MS Pe_Calc Calculate Pe LC_MS->Pe_Calc

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are outlines for key experiments.

Synthesis of VH032-Based PROTACs with Varying Alkyl Linkers

The synthesis of the final PROTAC molecules is typically achieved through a standard amide coupling reaction.

Materials:

  • VH032 amide-alkyl-acid (with C3, C4, C5, or C6 linker)

  • Target protein ligand with a free amine group

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolve the VH032 amide-alkyl-acid (1 equivalent) and the target protein ligand (1.2 equivalents) in DMF.

  • Add HATU (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Western blotting is the gold standard for quantifying the degradation of a target protein.[1][7]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solutions in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of compounds.[6][9][10]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC stock solutions

  • Phosphate-buffered saline (PBS)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.

  • Compound Addition: Add the PROTAC solutions to the donor wells.

  • Incubation: Place the donor plate into the acceptor plate containing PBS and incubate for a set period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * A * t)

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, and t is the incubation time.

Conclusion

The length of the alkyl linker in VH032-based PROTACs is a critical determinant of their degradation efficiency and overall performance. While the optimal linker length is target-dependent, a systematic evaluation of a series of linker lengths, such as the C3 to C6 alkyl chains discussed here, is a fundamental step in the optimization process. By employing rigorous experimental protocols for synthesis and biological evaluation, researchers can identify PROTACs with superior potency and drug-like properties, accelerating the development of novel therapeutics based on targeted protein degradation.

References

Evaluating the Selectivity Profile of VHL-Recruiting Protein Degraders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of targeted protein degraders is paramount. This guide provides a comparative analysis of the selectivity profile of a well-characterized von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC (Proteolysis Targeting Chimera), MZ1, against a Cereblon (CRBN)-recruiting counterpart, dBET1. Both degraders target the Bromodomain and Extra-Terminal domain (BET) family of proteins, offering a clear framework for evaluating the impact of E3 ligase selection on selectivity.

While the specific degrader building block "VH 032 amide-alkylC6-acid" is a versatile tool for generating novel PROTACs, comprehensive comparative selectivity data is most readily available for structurally related and extensively studied degraders like MZ1. The principles and methodologies detailed herein are directly applicable to evaluating the selectivity of any novel degrader synthesized from this or similar building blocks.

MZ1 and dBET1 share the same warhead, JQ1, which binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4). Their primary distinction lies in the E3 ubiquitin ligase they recruit—MZ1 recruits VHL, while dBET1 recruits CRBN. This difference profoundly influences their selectivity across the BET family and the broader proteome.

Mechanism of Action: A Tale of Two Ligases

PROTACs are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which then tags the target for destruction by the proteasome. The choice of E3 ligase can significantly impact the degrader's efficiency and selectivity profile.[1]

cluster_0 VH032-based PROTAC (e.g., MZ1) cluster_1 CRBN-based PROTAC (e.g., dBET1) MZ1 MZ1 VHL VHL E3 Ligase MZ1->VHL recruits BRD4_1 BRD4 MZ1->BRD4_1 binds Ternary1 BRD4-MZ1-VHL Ternary Complex VHL->Ternary1 BRD4_1->Ternary1 Ubi1 Ubiquitination Ternary1->Ubi1 triggers Proteasome1 Proteasomal Degradation Ubi1->Proteasome1 dBET1 dBET1 CRBN CRBN E3 Ligase dBET1->CRBN recruits BRD4_2 BRD4 dBET1->BRD4_2 binds Ternary2 BRD4-dBET1-CRBN Ternary Complex CRBN->Ternary2 BRD4_2->Ternary2 Ubi2 Ubiquitination Ternary2->Ubi2 triggers Proteasome2 Proteasomal Degradation Ubi2->Proteasome2

PROTAC Mechanism of Action.

Performance Data: A Head-to-Head Comparison

Quantitative data reveals significant differences in the selectivity profiles of MZ1 and dBET1. MZ1 demonstrates a notable preference for degrading BRD4 over other BET family members, whereas dBET1 acts as a pan-BET degrader, efficiently degrading BRD2, BRD3, and BRD4.[1]

Table 1: Degradation Potency (DC50) of MZ1 vs. dBET1

The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein. Lower values indicate higher potency.

DegraderTarget ProteinCell LineDC50 (nM)Reference
MZ1 BRD2HeLa~100[2]
BRD3HeLa~200[2]
BRD4 HeLa <10 [2]
BRD4 MV4-11 ~20 [3]
dBET1 BRD2NB4~10[1]
BRD3NB4~10[1]
BRD4 NB4 ~1-10 [1]
BRD4 MV4-11 ~3 [4]

Note: Absolute DC50 values can vary depending on the cell line, treatment time, and experimental conditions.

Table 2: Ternary Complex Formation and Stability

The stability of the ternary complex is a key determinant of degradation efficiency and selectivity. Biophysical assays show that MZ1 forms a more stable and cooperative ternary complex with VHL and the second bromodomain (BD2) of BRD4, which helps explain its degradation selectivity.[3][5]

ComplexAssayParameterValueReference
VCB:MZ1:BRD4BD2ITCTernary Kd3.7 nM[6]
VCB:MZ1:BRD4BD2SPRHalf-life (t1/2)130 s[5]
VCB:MZ1:BRD2BD2SPRHalf-life (t1/2)67 s[5]
VCB:MZ1:BRD3BD2SPRHalf-life (t1/2)6 s[5]

VCB = VHL-ElonginC-ElonginB complex.

Experimental Protocols

Accurate evaluation of a degrader's selectivity profile relies on a combination of cellular and biophysical assays. Below are detailed methodologies for key experiments.

Global Proteomics for Selectivity Profiling

Quantitative mass spectrometry-based proteomics provides an unbiased, proteome-wide view of a degrader's selectivity.[7][8]

Objective: To identify all proteins that are degraded upon treatment with the PROTAC and quantify their degradation relative to a vehicle control.

Methodology (Tandem Mass Tagging - TMT):

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HeLa or MV4-11) to ~80% confluency.

    • Treat cells in biological triplicate with the PROTAC (e.g., 1 µM MZ1), a negative control (e.g., 1 µM cis-MZ1, which does not bind VHL), and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6 or 24 hours).[3][9]

  • Cell Lysis and Protein Digestion:

    • Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing urea (B33335) and protease/phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • TMT Labeling:

    • Label the resulting peptide mixtures from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and perform offline fractionation to increase proteome coverage.

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins based on the reporter ion intensities from the TMT labels.

    • Calculate the log2 fold change in protein abundance for treated samples relative to the vehicle control and determine statistical significance (e.g., using a moderated t-test).[3][10]

    • Proteins significantly downregulated are considered potential targets or off-targets of the degrader.

A Cell Treatment (Degrader, Negative Control, Vehicle) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Isobaric Tagging (TMT) C->D E Sample Combination & Fractionation D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Identification of Downregulated Proteins G->H

Quantitative Proteomics Workflow.
Ternary Complex Formation Assay

Biophysical assays are essential to confirm that the degrader induces the formation of a ternary complex and to quantify its stability.[11]

Objective: To measure the binding affinity and cooperativity of the ternary complex (E3 Ligase-PROTAC-Target Protein).

Methodology (Isothermal Titration Calorimetry - ITC):

  • Protein Preparation:

    • Express and purify recombinant target protein bromodomains (e.g., BRD4BD2) and the E3 ligase complex (e.g., VCB).

  • ITC Experiment Setup:

    • Place one protein component (e.g., VCB complex) in the ITC cell.

    • Load the PROTAC (e.g., MZ1) into the injection syringe.

  • Binary Titration (PROTAC into E3 Ligase):

    • Perform an initial experiment by titrating the PROTAC into the E3 ligase solution to determine their binary binding affinity (Kd).

  • Ternary Titration:

    • Prepare a solution of the E3 ligase complex pre-saturated with the target protein.

    • Titrate the PROTAC into this pre-formed binary complex solution.

    • Alternatively, prepare a solution of the target protein and titrate a pre-formed PROTAC-E3 ligase complex into it.

  • Data Analysis:

    • Analyze the heat changes upon each injection to fit a binding model and determine thermodynamic parameters, including the dissociation constant (Kd) for the ternary complex, enthalpy (ΔH), and stoichiometry (n).

    • Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity.[5]

Comparative Selectivity Framework

The choice of E3 ligase is a critical design parameter that dictates the selectivity profile of a degrader. A direct comparison, as illustrated with MZ1 and dBET1, provides a clear path to evaluating novel degraders.

Degrader Comparison Framework.

References

Navigating the PROTAC Landscape: A Comparative Guide to VHL-Recruiting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of any PROTAC is the E3 ligase ligand, which hijacks the cellular machinery to tag a target protein for destruction. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) complex. This guide provides a comprehensive comparison of PROTACs utilizing the VHL ligand VH032 conjugated to an amide-alkylC6-acid linker, benchmarking its performance against alternative linker strategies and other E3 ligase systems.

This guide delves into quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and employs visualizations to clarify complex biological pathways and experimental workflows.

Performance Benchmark: VH032-Amide-AlkylC6-Acid in Focus

A key aspect of PROTAC efficacy is its ability to permeate the cell membrane to reach its intracellular target. A comparative study on the membrane permeability of various VH032-based PROTACs provides valuable insights into the impact of the linker.

PROTAC ComponentLinker TypePermeability (Pₑ, 10⁻⁶ cm/s)Reference
VH032-based PROTAC (Compound 17) Alkyl Linker 0.002 [1][2][3]
VH032-based PROTAC (Compound 15)1-unit PEG Linker0.005[1][2][3]
VH032-based PROTAC (MZ1)2-unit PEG Linker0.6[1][2][3]

As indicated in the table, the PROTAC with the alkyl linker (Compound 17) exhibited the lowest membrane permeability compared to its counterparts with polyethylene (B3416737) glycol (PEG) linkers.[1][2][3] This suggests that while alkyl linkers can offer synthetic simplicity, they may lead to PROTACs with suboptimal physicochemical properties for cellular entry. Shorter PEG linkers, as seen in the highly successful BRD4-degrading PROTAC MZ1, appear to strike a better balance between flexibility and permeability.[1][2][3]

The Broader Context: VHL vs. CRBN E3 Ligase Ligands

The choice of E3 ligase is a fundamental decision in PROTAC design. Besides VHL, the other predominantly used E3 ligase is Cereblon (CRBN). The selection between these two can significantly influence a PROTAC's biological activity and therapeutic potential.

FeatureVHL (von Hippel-Lindau)CRBN (Cereblon)
Ligand Size Larger, often peptide-likeSmaller, more drug-like (e.g., derivatives of thalidomide)
Cellular Localization Predominantly cytoplasmicPrimarily nuclear
Off-Target Effects Generally considered to have fewer intrinsic off-target effects.Ligands can have inherent biological activities (e.g., immunomodulatory effects).
Clinical Success Numerous preclinical successes.Ligands are part of clinically approved drugs (e.g., lenalidomide). PROTACs like ARV-110 (Bavdegalutamide) are in clinical trials.[4][5][6][7][8]

This comparison highlights a key trade-off in PROTAC design. VHL-based PROTACs may offer a "cleaner" pharmacological profile due to the inert nature of the VHL ligand itself. Conversely, CRBN ligands are smaller and have well-established drug-like properties, which has translated to orally bioavailable PROTACs entering clinical trials.

Visualizing the Path to Degradation

To understand the mechanics of PROTAC action and the experimental approaches to quantify their effects, the following diagrams provide a visual guide.

PROTAC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PROTAC PROTAC PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake Target Target Protein Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation Ternary_Complex Target:PROTAC:VHL Ternary Complex Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein PROTAC_in->Ternary_Complex Ternary_Complex->Target Ubiquitination

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H I 9. Determine DC50 & Dmax H->I

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Essential Experimental Protocols

Reproducible and quantitative data are the bedrock of PROTAC development. Below are detailed protocols for essential assays used to characterize PROTAC performance.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is fundamental for visualizing and quantifying the degradation of a target protein.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.

  • Prepare a stock solution of the PROTAC in DMSO.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Denature the protein samples by adding Laemmli buffer and heating.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Antibody Incubation and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

5. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

  • Plot the percentage of remaining protein against the log of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[9]

Conclusion

The selection of a VHL ligand and an appropriate linker is a critical determinant of a PROTAC's success. While the VH032-amide-alkylC6-acid provides a straightforward synthetic handle, evidence suggests that linkers with improved physicochemical properties, such as short PEG chains, may enhance cellular permeability and, consequently, overall efficacy. Furthermore, the choice between VHL and CRBN as the E3 ligase recruiter involves a strategic trade-off between the potential for off-target effects and the pursuit of favorable drug-like properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the quest for potent and selective protein degraders.

References

A Comparative Benchmarking Guide: VH 032 Amide-AlkylC6-Acid Versus Other E3 Ligase Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of VH 032 amide-alkylC6-acid, a ligand for the von Hippel-Lindau (VHL) E3 ligase, against other commonly utilized E3 ligase ligands. The following sections present a compilation of quantitative data, detailed experimental methodologies, and visual diagrams to inform the rational design of next-generation protein degraders.

Data Presentation: Quantitative Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is influenced by a multitude of factors, including the binding affinity of the E3 ligase ligand to its target, the formation of a stable ternary complex, and the subsequent degradation of the protein of interest (POI). This section provides a summary of key quantitative metrics for popular E3 ligase ligands.

Table 1: Binding Affinities of E3 Ligase Ligands

The binding affinity of the E3 ligase ligand is a crucial initial parameter in PROTAC design. A strong affinity can contribute to the efficient recruitment of the E3 ligase to the target protein.

E3 LigaseLigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method
VHL VH032 (Parent of this compound) 185 nM [1]352.2 nM[2]Isothermal Titration Calorimetry (ITC), TR-FRET[1][2]
CRBNPomalidomide~157 nM[3]~1.2 - 3 µM[4][5]Competitive Titration, Competitive Binding Assay[4][5]
MDM2Nutlin-3Not widely reported in PROTAC contextLow µM rangeMicroscale Thermophoresis (MST)
IAPLCL161 DerivativeNot widely reported in PROTAC contextLow nM range-
Table 2: Comparative Degradation Performance of PROTACs

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. The following table provides a snapshot of the degradation potency (DC50) and maximal degradation (Dmax) achieved by PROTACs utilizing different E3 ligase ligands for various protein targets. It is important to note that direct head-to-head comparisons are limited and performance is highly dependent on the specific target, linker, and cellular context.

Target ProteinE3 Ligase RecruitedE3 Ligase Ligand BaseDC50DmaxCell Line
FLT3VHLVH032 derivative1.6 nM>95%MOLM-14
FLT3CRBNPomalidomide derivative0.3 nM>95%MOLM-14
EGFRL858RVHLVH032 derivative3.3 - 5.0 nM[6]>90%H3255, HCC-827[6]
EGFRL858RCRBNPomalidomide derivative11 - 25 nM[6]>90%H3255, HCC-827[6]
BRD4VHLVH032 derivativeLow nM range[7]>90%[7]Not specified[7]
BRD4CRBNPomalidomide derivative< 1 nM[7]>90%[7]Burkitt's lymphoma (BL) cells[7]
PI3KVHLVH032 derivative42.23 - 227.4 nM[8]71.3 - 88.6%[8]MDA-MB-231[8]
mTORVHLVH032 derivative45.4 nM[8]74.9%[8]MDA-MB-231[8]
BCL-XLIAPLCL161 derivativePotent degradationNot specifiedMyLa 1929

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of PROTAC performance. This section outlines detailed methodologies for key assays used to characterize the binding and degradation efficacy of PROTACs.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively assesses the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Objective: To measure the proximity of the E3 ligase and the target protein induced by the PROTAC molecule.

Materials:

  • Purified, tagged E3 ligase (e.g., His-tagged VHL or CRBN)

  • Purified, tagged target protein (e.g., GST-tagged POI)

  • PROTAC of interest (e.g., based on this compound)

  • TR-FRET donor antibody (e.g., anti-His-Europium)

  • TR-FRET acceptor antibody (e.g., anti-GST-Allophycocyanin)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the tagged E3 ligase, tagged target protein, and the donor and acceptor antibodies at their optimal concentrations (determined through initial titration experiments).

  • Assay Setup: In a suitable microplate, add the tagged target protein, tagged E3 ligase, and the varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).

  • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. The signal is typically read at two wavelengths (e.g., emission at 665 nm for the acceptor and 620 nm for the donor) after a time delay to reduce background fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect" in PROTACs. The peak of the curve represents the optimal concentration for ternary complex formation.

Protein Degradation Assay (Western Blotting)

This is the gold-standard method to quantify the reduction of a target protein in cells following PROTAC treatment.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM range) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and heat the samples to denature the proteins.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Loading Control: Probe the same membrane with a primary antibody for a loading control protein to confirm equal protein loading across all lanes.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound) POI->PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3_Ligase Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (e.g., using this compound) binding_assay Binding Affinity Assay (e.g., TR-FRET, ITC) start->binding_assay ternary_complex Ternary Complex Formation (TR-FRET) binding_assay->ternary_complex cell_treatment Cell Treatment with PROTAC (Dose-Response) ternary_complex->cell_treatment western_blot Western Blot Analysis cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis selectivity Selectivity Profiling (Proteomics) data_analysis->selectivity end Lead Optimization data_analysis->end selectivity->end

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

References

On-Target Protein Degradation: A Comparative Guide to Validation Using Western Blot and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of on-target protein degradation is a critical step in the development of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of two cornerstone techniques for this validation: Western Blot and Mass Spectrometry. We will delve into the principles of each method, present a head-to-head comparison of their capabilities, and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.

The controlled removal of specific proteins is a powerful therapeutic strategy. The validation of this targeted protein degradation is paramount to ensure that the observed biological effects are a direct result of the intended protein knockdown.[1] This process involves confirming several key mechanistic aspects: target engagement by the degrader molecule, formation of a ternary complex with an E3 ligase, subsequent poly-ubiquitination of the protein of interest, and finally, its degradation by the proteasome.[1] Western Blot and Mass Spectrometry are two of the most widely used and powerful techniques to confirm this final, critical step of protein degradation.

Western Blot: The Workhorse of Protein Detection

Western blotting is a long-established and widely accessible technique for the semi-quantitative analysis of protein levels.[2] It relies on the separation of proteins by size using gel electrophoresis, followed by their transfer to a membrane and detection using specific antibodies. This method provides a visual confirmation of protein loss and is an indispensable tool, particularly in the initial stages of characterizing a protein degrader.[2]

Key Advantages of Western Blot:
  • Accessibility and Cost-Effectiveness: The required equipment and reagents are standard in most molecular biology laboratories.

  • Visual Confirmation: Provides a clear visual representation of the target protein's presence or absence.

  • Specificity: The use of specific primary antibodies allows for the targeted detection of the protein of interest.

Limitations of Western Blot:
  • Semi-Quantitative: While densitometry can provide relative quantification, it is less precise than Mass Spectrometry.[3][4]

  • Throughput: The process can be time-consuming and is not well-suited for high-throughput screening.[5]

  • Antibody Dependent: The quality and specificity of the primary antibody are critical for reliable results. Cross-reactivity can lead to misleading data.[3][4]

Mass Spectrometry: A Global View of the Proteome

Mass Spectrometry (MS)-based proteomics offers a highly sensitive and unbiased approach to protein identification and quantification. In the context of targeted protein degradation, it provides a comprehensive and global view of changes in the entire proteome following treatment with a degrader.[5][6] This allows for not only the precise quantification of the intended target's degradation but also the identification of potential off-target effects.[5]

Key Advantages of Mass Spectrometry:
  • High Sensitivity and Accuracy: Capable of detecting and quantifying very low abundance proteins with high precision.[3][4]

  • Unbiased and Global Analysis: Can identify and quantify thousands of proteins in a single experiment, providing a comprehensive view of the cellular response.[7]

  • Identification of Off-Target Effects: Crucial for assessing the selectivity of a degrader molecule.[6]

Limitations of Mass Spectrometry:
  • Cost and Complexity: The instrumentation and data analysis require significant investment and specialized expertise.[8]

  • Data Analysis: The large and complex datasets generated require sophisticated bioinformatic tools and expertise for interpretation.

  • Throughput: While advancements are being made, sample preparation and data acquisition can be time-intensive.

Head-to-Head Comparison: Western Blot vs. Mass Spectrometry

FeatureWestern BlotMass Spectrometry
Principle Immuno-detection of specific proteins after size-based separation.Identification and quantification of proteins based on mass-to-charge ratio of their constituent peptides.
Quantification Semi-quantitative (relative)Highly quantitative (absolute or relative)
Sensitivity Lower, dependent on antibody affinity.Higher, capable of detecting low abundance proteins.[3][4]
Specificity Dependent on antibody quality; potential for cross-reactivity.High, based on unique peptide sequences.
Throughput Low to medium.Medium to high, depending on the platform.
Scope Targeted (one or a few proteins at a time).Global (proteome-wide).[5]
Off-Target Analysis Not feasible.A key strength; enables assessment of degrader selectivity.[5]
Cost Relatively low.High initial investment and running costs.
Expertise Basic molecular biology skills.Specialized expertise in instrumentation and data analysis.

Experimental Workflows

To better visualize the processes involved, the following diagrams illustrate the typical experimental workflows for validating protein degradation using Western Blot and Mass Spectrometry.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry & Normalization Imaging->Densitometry

Figure 1. Western Blot Workflow for Protein Degradation Validation.

Mass_Spectrometry_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis_ms Data Analysis Cell_Culture_MS Cell Culture & Treatment Cell_Lysis_MS Cell Lysis Cell_Culture_MS->Cell_Lysis_MS Protein_Quantification_MS Protein Quantification Cell_Lysis_MS->Protein_Quantification_MS Denaturation_Reduction_Alkylation Denaturation, Reduction & Alkylation Protein_Quantification_MS->Denaturation_Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion Denaturation_Reduction_Alkylation->Proteolytic_Digestion Peptide_Cleanup Peptide Cleanup Proteolytic_Digestion->Peptide_Cleanup LC_Separation Liquid Chromatography Separation Peptide_Cleanup->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Database_Searching Database Searching & Peptide ID MS_Analysis->Database_Searching Protein_Quantification_Analysis Protein Quantification & Statistical Analysis Database_Searching->Protein_Quantification_Analysis

Figure 2. Mass Spectrometry Workflow for Protein Degradation Validation.

Detailed Experimental Protocols

Western Blot Protocol for On-Target Protein Degradation

This protocol outlines the key steps for validating the degradation of a target protein following treatment with a degrader molecule.[5]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the degrader molecule (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).[5] A vehicle-only control should always be included.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[5][10]

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.[5]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[5]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]

  • Visualize the protein bands using a chemiluminescence imaging system.[5]

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin).[5]

  • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.[5] The percentage of degradation is calculated relative to the vehicle-treated control.[5]

Mass Spectrometry Protocol for On-Target Protein Degradation

This protocol provides a general workflow for the proteome-wide analysis of protein degradation.

1. Sample Preparation:

  • Follow the same cell culture and treatment protocol as for Western Blotting.

  • Lyse cells in a buffer compatible with mass spectrometry (e.g., containing urea (B33335) or another strong denaturant) and supplemented with protease and phosphatase inhibitors.[8]

  • Quantify the protein concentration.

2. Protein Denaturation, Reduction, Alkylation, and Digestion:

  • Denature the proteins using a denaturing agent like urea.

  • Reduce disulfide bonds with a reducing agent such as dithiothreitol (B142953) (DTT).[8]

  • Alkylate the resulting free sulfhydryl groups with a reagent like iodoacetamide (B48618) to prevent disulfide bond reformation.[8]

  • Digest the proteins into peptides using a protease, most commonly trypsin.[8]

3. Peptide Cleanup and Fractionation:

  • Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.

  • For complex samples, peptides may be fractionated using techniques like high-pH reversed-phase chromatography to increase the number of identified proteins.

4. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7] Peptides are separated by liquid chromatography and then ionized and analyzed in the mass spectrometer.

5. Data Analysis:

  • The raw MS data is processed using specialized software to identify peptides by matching the experimental tandem mass spectra to theoretical spectra from a protein sequence database.[11]

  • The identified peptides are then used to infer the presence of their parent proteins.

  • Quantitative analysis is performed to determine the relative abundance of each protein across the different treatment conditions. This can be done using label-free quantification or isotopic labeling methods.[11]

  • Statistical analysis is then performed to identify proteins that show significant changes in abundance upon treatment with the degrader.

Conclusion

Both Western Blot and Mass Spectrometry are powerful techniques for validating on-target protein degradation. Western Blotting remains a robust, accessible, and visually intuitive method, making it an excellent choice for initial screening and validation of a specific target.[2] However, for a more comprehensive and quantitative understanding of a degrader's effects, including the crucial assessment of off-target liabilities, Mass Spectrometry is the superior and often necessary approach.[5][6] The choice of method will ultimately depend on the specific experimental goals, available resources, and the desired depth of analysis in your targeted protein degradation research.

References

A Comparative Guide to PROTACs with Varying Alkyl Chain Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand.[2] The choice of linker, particularly its length and composition, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3] This guide provides a comparative analysis of PROTACs featuring varying alkyl chain linkers, supported by experimental data and detailed protocols for their evaluation.

The Pivotal Role of the Alkyl Linker in PROTAC Function

Alkyl chains are among the most common motifs incorporated into PROTAC linkers due to their synthetic tractability and the ease with which their length can be systematically varied.[4][5] The length of the alkyl linker is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker length facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[6]

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[3][6] Conversely, a linker that is too long might result in unproductive binding modes or a decrease in the stability of the ternary complex.[3][6] Furthermore, the hydrophobicity of alkyl linkers can influence the overall physicochemical properties of the PROTAC, affecting its solubility and cell permeability.[7]

Comparative Analysis of PROTAC Performance with Varying Alkyl Linker Lengths

The optimal alkyl linker length is highly dependent on the specific target protein and the recruited E3 ligase.[4] Therefore, empirical determination through the synthesis and evaluation of a series of PROTACs with varying linker lengths is a common optimization strategy.[8] Below are examples from the literature that illustrate the impact of alkyl linker length on the degradation of different target proteins.

Case Study 1: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. Several studies have demonstrated the effect of linker length on the efficacy of BRD4 degraders. For instance, a series of PROTACs targeting BRD4 and recruiting the von Hippel-Lindau (VHL) E3 ligase showed that linker length significantly impacts degradation potency.

PROTAC CompoundLinker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1Alkyl Chain8BRD4VHL>1000<20HeLa[5]
PROTAC 2Alkyl Chain12BRD4VHL150~60HeLa[5]
MZ1 Alkyl-Ether12 BRD4 VHL 25 >95 HeLa [5]
PROTAC 3Alkyl Chain16BRD4VHL80~85HeLa[5]
PROTAC 4Alkyl Chain20BRD4VHL300~50HeLa[5]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Case Study 2: TBK1 Degraders

PROTACs targeting TANK-binding kinase 1 (TBK1) have also been shown to be highly sensitive to linker length. A study by Arvinas synthesized a series of TBK1 PROTACs with linkers of varying lengths, demonstrating a clear length-dependent degradation profile.[9]

PROTAC CompoundLinker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
TBK1 Degrader 1Alkyl/Ether7TBK1UndisclosedNo degradation0[9]
TBK1 Degrader 2Alkyl/Ether12TBK1UndisclosedSubmicromolar>80[9]
TBK1 Degrader 3 Alkyl/Ether 21 TBK1 Undisclosed 3 96 [9]
TBK1 Degrader 4Alkyl/Ether29TBK1Undisclosed29276[9]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

To facilitate the comparative analysis of PROTACs with varying alkyl chain linkers, detailed and robust experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of PROTAC performance.

Synthesis of a PROTAC Library with Varying Alkyl Chain Linkers

A modular synthetic approach is often employed to generate a library of PROTACs with different linker lengths.[10] This typically involves the synthesis of a "partial PROTAC" consisting of the E3 ligase ligand and a linker with a reactive handle, which is then coupled to the warhead.[11]

General Protocol for Amide Coupling:

  • Activate the Carboxylic Acid: To a solution of the warhead containing a carboxylic acid moiety (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the partial PROTAC containing a terminal amine (1 equivalent) to the activated warhead solution.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the synthesized PROTACs by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for PROTAC-Mediated Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs with varying linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the lysates with Laemmli sample buffer. Denature the samples by boiling and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

NanoBRET™ Ternary Complex Assay in Live Cells

This assay measures the formation of the ternary complex in a live-cell environment, providing insights into the PROTAC's mechanism of action.[12][13]

Protocol:

  • Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase.[4]

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[4]

  • PROTAC Treatment: Add a dilution series of the PROTACs to the cells.[4]

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[4]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[4]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design PROTAC Design (Varying Alkyl Linkers) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Binding_Assay Binary Binding Assays (e.g., FP, SPR) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, MS) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability/Proliferation Assay Degradation_Assay->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, SAR) Cell_Viability->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Linker_Length_Effect cluster_linker Alkyl Linker Length cluster_complex Ternary Complex Formation cluster_degradation Protein Degradation Short Too Short Short_Complex Steric Hindrance (No Complex Formation) Short->Short_Complex Optimal Optimal Length Optimal_Complex Stable & Productive Ternary Complex Optimal->Optimal_Complex Long Too Long Long_Complex Unstable or Unproductive Ternary Complex Long->Long_Complex No_Degradation No Degradation Short_Complex->No_Degradation Efficient_Degradation Efficient Degradation Optimal_Complex->Efficient_Degradation Reduced_Degradation Reduced Degradation Long_Complex->Reduced_Degradation

References

Safety Operating Guide

Proper Disposal of VH 032 amide-alkylC6-acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of VH 032 amide-alkylC6-acid, a functionalized von Hippel-Lindau (VHL) protein ligand used in Proteolysis Targeting Chimera (PROTAC) research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, it is imperative to handle this compound with care, employing standard laboratory safety protocols.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (compliant with BS EN 374:2003), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols[1].

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS)[1].

  • Ignition Sources: Keep the compound away from sources of ignition[1].

Quantitative Data Summary

PropertyValueReference
IUPAC Name 8-(((S)- 1- ((2S,4R)- 4- Hydroxy- 2- ((4- (4- methylthiazol- 5- yl)benzyl)carbamoyl)pyrrolidin- 1- yl)- 3,3- dimethyl- 1- oxobutan- 2- yl)amino)- 8- oxooctanoic acid[1]
Synonyms (S,R,S)-AHPC-C6-COOH[1]
Molecular Formula C30H42N4O6S[1]
Molecular Weight 586.75 g/mol [1]
CAS Number 2172819-75-7[1]
Hazard Classification Does not meet classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008[1]
Storage Store at -20°C

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize environmental impact and ensure the safety of laboratory personnel.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals should be stored and disposed of separately to prevent dangerous reactions.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use sturdy, leak-proof, and chemically compatible containers for waste collection.

  • Label Containers Clearly: All waste containers must be clearly labeled with the following information:

    • The words "Waste" or "Hazardous Waste" (as a precautionary measure).

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent spills.

  • Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste.

Step 4: Disposal Path Determination

  • Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. Local, state, and federal regulations must be followed.

  • Small, Uncontaminated Quantities (Solid): For very small quantities of the pure, solid compound, consult with your EHS office. While not classified as hazardous, landfill disposal in a sealed container may be permissible, but this must be confirmed.

  • Solutions and Contaminated Materials:

    • Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain without explicit approval from your EHS office.

    • Organic Solvent Solutions: Solutions in organic solvents must be treated as chemical waste and disposed of through your institution's hazardous waste program.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be collected in a designated, labeled waste container.

Step 5: Arranging for Waste Pickup

  • Contact EHS: Follow your institution's established procedures to request a waste pickup from the EHS office.

  • Provide Documentation: Have all necessary documentation, including the waste label information, ready for the waste disposal personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_id Identify Waste Type (Solid, Solution, Contaminated Material) start->waste_id consult_ehs Consult Institutional EHS Guidelines & Local Regulations waste_id->consult_ehs non_hazardous_path Treat as Non-Hazardous Waste (per SDS, but with caution) consult_ehs->non_hazardous_path If approved by EHS hazardous_path Treat as Hazardous Waste (Precautionary Principle) consult_ehs->hazardous_path If required by EHS or as precaution containerize Select & Label Appropriate Waste Container storage Store Securely in Designated Area containerize->storage pickup Arrange for Waste Pickup by EHS storage->pickup end End: Proper Disposal pickup->end non_hazardous_path->containerize hazardous_path->containerize

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal inquiries.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for VH 032 amide-alkylC6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling VH 032 amide-alkylC6-acid, a functionalized von-Hippel-Lindau (VHL) protein ligand used in Proteolysis Targeting Chimera (PROTAC®) research. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your experiments.

This compound is a key building block in the synthesis of PROTACs, molecules designed to degrade specific target proteins.[1] While a safety data sheet from at least one supplier indicates that the substance does not meet the classification criteria for hazardous materials under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, it is crucial to note that the chemical, physical, and toxicological properties have not been exhaustively investigated.[2] Therefore, treating the compound with a high degree of caution is recommended.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on supplier safety data sheets.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GlassesUse appropriate safety glasses.
Hands Chemical Resistant GlovesMinimum requirement: Standard BS EN 374:2003. Gloves should be inspected before use.
Respiratory Independent Air SupplyUse in a chemical fume hood with an independent air supply system.
Body Protective ClothingWear suitable protective clothing to prevent skin contact.

It is imperative to ensure that a safety shower and eye wash station are readily accessible in the laboratory.[2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps will help ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work should be conducted in a well-ventilated area, specifically within a chemical fume hood.[2]

    • Don all required PPE as detailed in the table above.

  • Handling :

    • Avoid the formation of dust and aerosols.[2]

    • Prevent all contact with eyes, skin, and clothing.[2]

    • Keep the compound away from sources of ignition.[2]

    • Avoid prolonged or repeated exposure.[2]

  • In Case of Exposure :

    • General Advice : Consult a physician and provide them with the safety data sheet.[2]

    • If Inhaled : Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration.[2]

    • In Case of Skin Contact : There may be mild irritation at the site of contact.[2] Wash off with soap and plenty of water.

    • In Case of Eye Contact : There may be irritation and redness.[2] Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed : There may be irritation of the throat.[2] Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Transfer the waste material to a suitable, sealed container.

  • Disposal Method : Arrange for collection by a specialized disposal company. Dispose of the material at a regulated landfill site or via another approved method for hazardous or toxic wastes, in accordance with national and local legislation.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via Licensed Contractor clean2->clean3 emergency Exposure Event first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.